3-Acetylbiphenyl
Description
Properties
IUPAC Name |
1-(3-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHQPWCDGRZWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953219 | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-01-4 | |
| Record name | 3112-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Acetylbiphenyl chemical properties and structure
An In-depth Technical Guide to 3-Acetylbiphenyl: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed information on this compound for their work. The guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of synthetic pathways.
Chemical Properties and Structure
This compound is a biphenyl derivative and a ketone. It presents as a white to light yellow solid at room temperature.[1]
Structural Information
-
IUPAC Name: 1-([1,1'-Biphenyl]-3-yl)ethan-1-one[1]
-
Synonyms: 3-Biphenylyl Methyl Ketone, 3'-Phenylacetophenone[1]
-
CAS Number: 3112-01-4
-
Molecular Formula: C₁₄H₁₂O[2]
-
SMILES: CC(=O)c1cccc(c1)-c2ccccc2
-
InChI Key: HUHQPWCDGRZWMH-UHFFFAOYSA-N
Quantitative Chemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 196.24 g/mol | [2] |
| Melting Point | 36 °C | [3] |
| Boiling Point | 137-138 °C (at 1 Torr) | [3] |
| Form | Solid |
Experimental Protocols
The synthesis of acetylbiphenyls, including the 3-substituted isomer, can be achieved through established organic chemistry reactions. The two primary methods are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] To synthesize this compound, 3-bromoacetophenone would be coupled with phenylboronic acid.
Detailed Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0-3.0 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) to the flask. Add an anhydrous solvent or solvent mixture (e.g., 1,4-dioxane, or a mixture of toluene/water/ethanol).
-
Reaction Execution: Heat the mixture to a temperature of 80-110 °C and stir for 2-24 hours. The reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Synthesis via Friedel-Crafts Acylation
Friedel-Crafts acylation involves the addition of an acyl group to an aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst.[5] To synthesize this compound, biphenyl would be acylated with acetyl chloride. It is important to note that this reaction can produce a mixture of isomers (ortho, meta, para), and the desired meta-isomer would need to be separated.
Detailed Methodology:
-
Reagent Preparation: In a dry reaction vessel, dissolve biphenyl (1.0 mmol) in a suitable solvent such as dichloromethane.
-
Catalyst Suspension: In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 mmol) in cold dichloromethane.
-
Acylation: Cool the AlCl₃ suspension to 0 °C. Slowly add acetyl chloride (1.1 mmol) to the suspension, followed by the dropwise addition of the biphenyl solution.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Quenching: Slowly quench the reaction by pouring the mixture over crushed ice and adding dilute hydrochloric acid.
-
Work-up: Separate the organic layer, wash with water and sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, requires purification by column chromatography or recrystallization to isolate the this compound.
Visualizations
The following diagrams illustrate the logical workflows and reaction mechanisms for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Logical workflow of the Friedel-Crafts acylation mechanism for synthesizing acetylbiphenyls.
Biological Activity and Signaling Pathways
While the biphenyl scaffold is a key structural motif in many biologically active compounds, the specific biological activities and associated signaling pathways for this compound are not well-documented in publicly available literature.[6] Further research, including enzyme inhibition and receptor binding assays, would be necessary to elucidate its pharmacological profile.[7][8] Therefore, no signaling pathway diagrams can be provided at this time. The diagrams above focus on the well-established synthetic pathways for this class of compounds.
References
- 1. This compound | 3112-01-4 | TCI AMERICA [tcichemicals.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 3112-01-4 [m.chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
3-Acetylbiphenyl (CAS 3112-01-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylbiphenyl, with the CAS registry number 3112-01-4, is an aromatic ketone that holds significance as a versatile intermediate in organic synthesis. Its biphenyl framework is a privileged scaffold in medicinal chemistry, suggesting its potential utility in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis methodologies, and spectroscopic characterization of this compound. Additionally, it explores the potential biological activities of acetylated biphenyl compounds, offering insights for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 1-([1,1'-biphenyl]-3-yl)ethan-1-one or 3-phenylacetophenone, is a solid at room temperature.[1][2][3] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3112-01-4 | |
| Molecular Formula | C₁₄H₁₂O | |
| Molecular Weight | 196.24 g/mol | |
| Appearance | White to light yellow solid/crystal | [3][4] |
| Melting Point | 36 °C | [2] |
| Boiling Point | 137-138 °C at 1 Torr | [2] |
| InChI Key | HUHQPWCDGRZWMH-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1cccc(c1)-c2ccccc2 |
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two well-established synthetic routes in organic chemistry: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[5] For the synthesis of this compound, this involves the reaction of a phenylboronic acid with a halogenated acetophenone derivative.
Reaction Scheme:
References
physical properties of 3-Acetylbiphenyl solid
An In-depth Technical Guide to the Physical Properties of 3-Acetylbiphenyl Solid
Introduction
This compound, also known by synonyms such as 1-([1,1'-Biphenyl]-3-yl)ethan-1-one and 3'-Phenylacetophenone, is an organic compound with the molecular formula C14H12O. It belongs to the class of biphenyl derivatives containing a ketone functional group. This guide provides a comprehensive overview of the core physical properties of this compound in its solid state, tailored for researchers, scientists, and professionals in drug development. The document details quantitative physical data, outlines experimental protocols for their determination, and includes visual workflows for key analytical procedures.
Physicochemical Properties
The physical characteristics of this compound are foundational to its application in chemical synthesis and material science. The compound typically appears as a white to light yellow powder or crystal. For optimal stability, it is recommended to be stored under refrigerated conditions (0-10°C).
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C14H12O | [1][2] |
| Molecular Weight | 196.25 g/mol (or 196.24 g/mol ) | [1][2][3] |
| Physical State | Solid (at 20°C) | [3] |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 36 - 38 °C | [1] |
| Boiling Point | 137-138°C at 1 Torr | [1] |
| Flash Point | 152 °C | |
| CAS Number | 3112-01-4 | [1][2] |
Experimental Protocols
Detailed methodologies for determining the principal physical properties of solid this compound are provided below. These protocols are generalized from standard organic chemistry laboratory techniques.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.[4]
Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[4]
-
Thermometer
-
Mortar and pestle (optional, for grinding crystals)[4]
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound onto a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.[4][6]
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[4] The packed sample height should be approximately 1-2 cm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[4]
-
Heating:
-
Observation and Recording:
-
Consistency: For accuracy, perform at least two careful determinations until consistent values are obtained.
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Solubility provides insight into the intermolecular forces of a compound and is crucial for designing protocols for crystallization, extraction, and chromatography.[8] The general principle "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[8]
Principle: A small, pre-weighed amount of the solute (this compound) is mixed with a measured volume of a solvent. The mixture is agitated, and the degree of dissolution is observed. This can be done qualitatively or semi-quantitatively.
Apparatus:
-
Test tubes or small vials
-
Spatula
-
Graduated cylinder or pipette
-
Vortex mixer or stirring rod
-
Analytical balance
Procedure (Qualitative):
-
Solvent Addition: Place approximately 25 mg of this compound into a small test tube.[9]
-
Sample Addition: Add 0.75 mL of the chosen solvent (e.g., water, hexane, ethanol, chloroform) to the test tube in portions.[9]
-
Agitation: After each addition, shake the test tube vigorously for at least 60 seconds.[8]
-
Observation: Observe the mixture.
-
Systematic Testing: This process should be repeated with a range of solvents of varying polarities to create a solubility profile. A common testing sequence involves water, diethyl ether, 5% NaOH, 5% HCl, and concentrated sulfuric acid to classify the compound based on its functional groups and acid-base properties.[9][10]
Caption: A systematic workflow for the qualitative solubility testing of a solid.
Crystal Structure Determination (X-ray Crystallography)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[11] It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Principle: A single crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map and, consequently, the arrangement of atoms in the crystal can be determined.[11]
Procedure (High-Level Overview):
-
Crystal Growth (Crucial Step):
-
The first and often most challenging step is to grow a high-quality single crystal, typically larger than 0.1 mm in all dimensions, free from significant defects.[11]
-
Common methods for organic compounds include:
-
Slow Evaporation: A saturated or nearly saturated solution of this compound is prepared in a suitable solvent. The solvent is allowed to evaporate slowly and undisturbed over time, leading to crystal formation.[12][13]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down very slowly. As the temperature decreases, the solubility drops, inducing crystallization.[12][14]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[11]
-
Computational methods are used to fit atoms into the electron density, yielding a preliminary molecular structure.
-
This initial model is then refined against the experimental data to optimize atomic positions, bond lengths, and other parameters, resulting in a final, accurate crystal structure.[11]
-
Caption: A generalized workflow for crystal structure determination via X-ray crystallography.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. byjus.com [byjus.com]
- 6. medpharma12.com [medpharma12.com]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Acetylbiphenyl for Researchers and Drug Development Professionals
Introduction: 3-Acetylbiphenyl is an aromatic ketone that belongs to the class of biphenyl derivatives. While its direct biological applications and mechanisms of action are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Biphenyl scaffolds are present in numerous pharmacologically active compounds, and the acetyl group provides a key synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential context of this compound for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is a solid at room temperature with a relatively low melting point. Its core quantitative data are summarized in the table below, providing a foundational reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C14H12O | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| CAS Number | 3112-01-4 | [1][2] |
| Melting Point | 36 °C | [1] |
| Boiling Point | 137-138 °C at 1 Torr | [1] |
| Appearance | White to light yellow solid |
Synthesis of this compound
The synthesis of this compound can be primarily achieved through two well-established synthetic methodologies: Friedel-Crafts acylation of biphenyl and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of biphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, is a common method for producing acetylbiphenyls.[3][4] The reaction typically yields a mixture of isomers, with the 4-acetyl and 2-acetyl derivatives often being the major products due to electronic and steric effects. However, reaction conditions can be optimized to favor the formation of the 3-isomer, although this may require more specialized catalytic systems or starting materials.
Experimental Protocol: Friedel-Crafts Acylation of Biphenyl
This protocol is a general procedure that can be adapted for the synthesis of this compound. Note that separation of isomers will likely be required.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Addition of Biphenyl: Dissolve biphenyl (1.0 equivalent) in the same dry solvent and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and quench it by the slow addition of ice-cold water, followed by hydrochloric acid to dissolve the aluminum salts.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of acetylbiphenyl isomers, can be purified by column chromatography or recrystallization to isolate this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
The Core Reactivity of Acetylbiphenyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, offering a rigid yet tunable platform for molecular design. The introduction of an acetyl group to this scaffold, creating acetylbiphenyl compounds, significantly modulates the molecule's electronic properties and reactivity, opening up a vast chemical space for derivatization. 4-Acetylbiphenyl, also known as 4-phenylacetophenone, is a particularly vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its unique structure and reactivity make it an essential building block for creating advanced therapeutic agents, including anti-inflammatory drugs and histone deacetylase (HDAC) inhibitors.[1][2][4]
This technical guide provides a comprehensive overview of the basic reactivity of acetylbiphenyl compounds. It details key synthetic methodologies, fundamental reactions of the acetyl and biphenyl moieties, and presents detailed experimental protocols. The content is tailored for professionals engaged in chemical synthesis and drug discovery, offering the foundational knowledge required to effectively utilize these versatile compounds.
Core Reactivity Profile
The reactivity of an acetylbiphenyl compound is primarily dictated by its two key functional components: the acetyl group and the biphenyl scaffold.
-
The Acetyl Group : The carbonyl group is electrophilic at the carbonyl carbon and nucleophilic at the carbonyl oxygen. The adjacent methyl protons are weakly acidic and can be removed by a base to form an enolate, which is a potent nucleophile. This enables a range of reactions including oxidations, reductions, and alpha-functionalization.
-
The Biphenyl Scaffold : This aromatic system can undergo electrophilic aromatic substitution. The acetyl group is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position on its own ring. Conversely, the unsubstituted phenyl ring is generally more susceptible to electrophilic attack at its ortho and para positions.
Key Synthetic Routes to 4-Acetylbiphenyl
The two most prevalent and industrially significant methods for synthesizing 4-acetylbiphenyl are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation of Biphenyl
This classic method involves the electrophilic acylation of biphenyl using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][6] The reaction preferentially yields the para-substituted product, 4-acetylbiphenyl, due to steric hindrance at the ortho positions.[5]
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[7] For synthesizing 4-acetylbiphenyl, a common route involves coupling 4-bromoacetophenone with phenylboronic acid.[5][8] This reaction is valued for its mild conditions and tolerance of various functional groups.[9]
Quantitative Data on Synthesis
| Reaction | Coupling Partners | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | Biphenyl, Acetic Anhydride | AlCl₃, DMAP | DCM, -20°C to -10°C | 93.3 | [5] |
| Suzuki-Miyaura Coupling | 4-Bromoacetophenone, Phenylboronic Acid | Palladium Catalyst | Microwave, 110-160°C, 5 min | 35.7 | [5] |
Key Reactions of Acetylbiphenyl Compounds
4-Acetylbiphenyl serves as a versatile starting material for a multitude of chemical transformations, making it a valuable intermediate.[10]
Baeyer-Villiger Oxidation
This reaction converts ketones into esters using a peroxyacid or peroxide as the oxidant.[11] Treating 4-acetylbiphenyl with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) results in the insertion of an oxygen atom between the carbonyl carbon and the biphenyl ring, yielding 4-biphenylyl acetate.[12][13] The regioselectivity is dictated by the migratory aptitude of the attached groups, with aryl groups migrating in preference to methyl groups.[13]
Schiff Base Formation
The carbonyl group of 4-acetylbiphenyl readily undergoes condensation with primary amines to form Schiff bases (or imines). This reaction is crucial for creating complex organic molecules used in materials science, catalysis, and as ligands in coordination chemistry.[1][2][10]
Buchwald-Hartwig Amination of Halo-Acetylbiphenyls
While not a reaction of 4-acetylbiphenyl itself, the Buchwald-Hartwig amination is a critical reaction for derivatives like bromo-acetylbiphenyls. It is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14][15] This transformation is a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.[16][17] The efficiency of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[18]
Applications in Drug Development
The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[19] Acetylated biphenyls are key precursors and active compounds themselves, particularly in cancer therapy.
HDAC Inhibition in Cancer Therapy
A significant application of acetylated biphenyl compounds is their role as histone deacetylase (HDAC) inhibitors.[4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. By inhibiting HDACs, acetylbiphenyl derivatives can restore normal gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Quantitative Data on Biological Activity
| Compound Class | Target | Assay | IC₅₀ | Reference |
| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | In vitro enzyme assay | Varies, good correlation with docking energy | [4] |
Experimental Protocols
Protocol 1: High-Yield Friedel-Crafts Acylation of Biphenyl[5]
-
Materials : Biphenyl, Acetic Anhydride, 4-Dimethylaminopyridine (DMAP), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid solution, Anhydrous magnesium sulfate.
-
Procedure :
-
In a flask, prepare a solution of biphenyl (1.0 eq), acetic anhydride (1.0 eq), and DMAP (0.02 eq) in DCM.
-
In a separate reaction vessel, create a suspension of anhydrous AlCl₃ (2.12 eq) in DCM and cool the mixture to between -20°C and -10°C with stirring.
-
Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled AlCl₃ suspension over 60-90 minutes, ensuring the temperature is maintained between -20°C and -10°C.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
Slowly quench the reaction by the dropwise addition of cold hydrochloric acid solution.
-
Separate the organic layer and wash it with water three times.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by distillation under reduced pressure.
-
The crude 4-Acetylbiphenyl can be further purified by recrystallization from ethanol.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[5]
-
Materials : 4-Bromoacetophenone (1.0 eq), Phenylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water).
-
Procedure :
-
In a microwave reaction vial, combine 4-bromoacetophenone, phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110-160°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: General Procedure for Baeyer-Villiger Oxidation
-
Materials : 4-Acetylbiphenyl (1.0 eq), m-CPBA (1.1-1.5 eq), Solvent (e.g., DCM or Chloroform), Sodium bicarbonate solution.
-
Procedure :
-
Dissolve 4-acetylbiphenyl in the chosen solvent in a round-bottom flask and cool to 0°C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-biphenylyl acetate by column chromatography or recrystallization.
-
Conclusion
Acetylbiphenyl compounds, particularly 4-acetylbiphenyl, are exceptionally versatile molecules in chemical synthesis. Their dual reactivity, stemming from the acetyl group and the biphenyl scaffold, provides a rich platform for generating molecular diversity. Established synthetic protocols like Friedel-Crafts acylation and Suzuki-Miyaura coupling allow for their efficient production, while subsequent transformations such as Baeyer-Villiger oxidation and Schiff base formation enable access to a wide array of valuable derivatives. For researchers in drug development, the proven utility of acetylbiphenyl derivatives as potent biological agents, such as HDAC inhibitors, underscores the continued importance of understanding and exploiting the fundamental reactivity of this compound class.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 92-91-1: 4-Acetylbiphenyl | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. benchchem.com [benchchem.com]
- 10. 4-Acetylbiphenyl Cas 92-91-1 [hylandachemical.com]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Biphenylenes. Part XVI. Preparation and Baeyer–Villiger oxidation of some 2-acetylbiphenylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
The Dawn of Biphenyl Ketones: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl ketone motif represents a privileged scaffold in organic chemistry and drug discovery, underpinning a range of compounds with significant biological and material science applications. This technical guide provides a comprehensive overview of the discovery and history of biphenyl ketones, detailing the evolution of their synthesis from classical methods to modern cross-coupling reactions. We present in-depth experimental protocols for key synthetic transformations, alongside tabulated quantitative data for a series of biphenyl ketone derivatives. Furthermore, this guide elucidates the critical role of biphenyl ketones in medicinal chemistry, with a particular focus on their modulation of key signaling pathways implicated in inflammation and cancer, including the NF-κB and p38 MAP kinase pathways. This document serves as an essential resource for researchers engaged in the synthesis and development of novel therapeutics based on the biphenyl ketone core.
A Historical Perspective: From Benzophenone to Biphenyl Ketones
The story of biphenyl ketones is intrinsically linked to the broader history of aromatic ketones. Early explorations into the synthesis of diaryl ketones were pioneered in the late 19th century. In 1874, Carl Graebe reported on the synthesis of the parent compound, benzophenone.[1] A few years later, in 1877, Charles Friedel and James Mason Crafts developed their eponymous acylation reaction, a cornerstone of aromatic chemistry that allows for the synthesis of aryl ketones from arenes and acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.[2]
The first specific mention of a biphenyl ketone derivative in the literature points towards the work of German chemist Wilhelm Michler in 1875. Michler synthesized 4,4'-bis(dimethylamino)benzophenone, now famously known as Michler's ketone, during his investigations into synthetic dyes. This discovery was a significant milestone, as Michler's ketone became a crucial intermediate in the production of triarylmethane and xanthene dyes, such as malachite green and crystal violet.
The early 20th century saw the development of other important reactions applicable to the synthesis of the biphenyl core itself. The Gomberg-Bachmann reaction, discovered in 1924, provided a method for aryl-aryl coupling via diazonium salts, although it often suffered from low yields.[3] The Ullmann reaction, developed earlier in 1901, offered a copper-catalyzed route to biaryls from aryl halides.[4] These methods, while not initially focused on ketones, laid the groundwork for creating the biphenyl scaffold, which could then be functionalized to a ketone.
The latter half of the 20th century and the early 21st century witnessed the advent of powerful palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This method, which couples an aryl halide with an arylboronic acid, has become a highly versatile and efficient tool for the synthesis of a wide array of substituted biphenyls, including biphenyl ketones, with high yields and functional group tolerance.[5]
Key Synthetic Methodologies
The synthesis of biphenyl ketones can be broadly approached in two ways: formation of the biphenyl core followed by introduction of the ketone functionality, or construction of the biphenyl ketone through a cross-coupling reaction that simultaneously forms the biaryl linkage and incorporates the ketone.
Friedel-Crafts Acylation of Biphenyl
This classical method involves the electrophilic acylation of a pre-existing biphenyl ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-Phenylbenzophenone
-
Materials:
-
Biphenyl (10.0 g, 64.8 mmol)
-
Benzoyl chloride (9.1 g, 64.8 mmol)
-
Anhydrous aluminum chloride (9.5 g, 71.3 mmol)
-
Dichloromethane (DCM), anhydrous (150 mL)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
-
-
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add biphenyl and 100 mL of anhydrous DCM.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride in portions to the cooled solution.
-
Add benzoyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-phenylbenzophenone as a white to off-white solid.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly efficient method for the synthesis of biphenyl ketones. This can be achieved by coupling a phenylboronic acid with a bromo- or iodobenzophenone, or by coupling a benzoyl chloride with a biphenylboronic acid.
Experimental Protocol: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling
-
Materials:
-
4-Bromoacetophenone (1.99 g, 10 mmol)
-
Phenylboronic acid (1.34 g, 11 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%)
-
Triphenylphosphine (PPh₃, 105 mg, 0.4 mol%)
-
Potassium carbonate (K₂CO₃, 2.76 g, 20 mmol)
-
Toluene (40 mL)
-
Water (10 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12 hours.
-
Cool the reaction to room temperature and add 50 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-acetylbiphenyl.
-
Quantitative Data of Representative Biphenyl Ketones
The following table summarizes the physical and spectroscopic data for a selection of biphenyl ketones.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | IR (cm⁻¹) |
| 4-Phenylbenzophenone |
| C₁₉H₁₄O | 258.32 | 100-103 | 7.35-7.50 (m, 5H), 7.60-7.70 (m, 4H), 7.80-7.90 (m, 5H) | 127.1, 128.3, 128.6, 129.9, 130.1, 130.8, 132.4, 137.6, 139.9, 145.8, 196.5 | 1655 (C=O), 1605, 1447 |
| 4-Acetylbiphenyl |
| C₁₄H₁₂O | 196.25 | 118-121 | 2.65 (s, 3H), 7.40-7.50 (m, 3H), 7.60-7.70 (m, 4H), 8.03 (d, 2H) | 26.7, 127.2, 127.3, 128.2, 128.9, 129.0, 136.5, 139.8, 145.8, 197.8 | 1680 (C=O), 1605, 1267 |
| Michler's Ketone |
| C₁₇H₂₀N₂O | 268.36 | 172-175 | 3.05 (s, 12H), 6.65 (d, 4H), 7.65 (d, 4H) | 40.2, 110.8, 124.7, 131.9, 152.9, 176.5 | 1640 (C=O), 1590, 1340 |
Biphenyl Ketones in Drug Discovery and Signaling Pathways
The rigid, planar structure of the biphenyl scaffold, combined with the hydrogen bond accepting capability of the ketone group, makes biphenyl ketones attractive pharmacophores. They have been investigated for a variety of therapeutic applications, particularly as inhibitors of key enzymes in signaling pathways.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Biphenylketones have been identified as novel inhibitors of NF-κB activation.[6] These compounds have demonstrated the ability to prevent inflammation and bone loss in in vivo models, highlighting their potential as therapeutics for conditions like rheumatoid arthritis and osteoporosis.[6]
Modulation of p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[] They play a central role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] While specific biphenyl ketone inhibitors are less documented, closely related biphenyl amides have been identified as potent p38 MAP kinase inhibitors.[9] The shared biphenyl scaffold suggests that biphenyl ketones could also be designed to target this pathway.
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of biphenylketones as dual modulators of inflammation and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Inhibition Analysis Reveals the Mechanism of Selectivity of a Series of Aggrecanase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Properties of 3-Acetylbiphenyl: An In-depth Technical Guide
Introduction: 3-Acetylbiphenyl is an aromatic ketone that holds interest for researchers in medicinal chemistry and materials science. Its biphenyl framework, combined with the reactive acetyl group, provides a scaffold for the synthesis of a variety of derivatives with potential applications in drug development and as functional materials. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectroscopic data, and computational analysis. Detailed experimental protocols for its synthesis and purification are also presented to support further research and application.
Physicochemical Properties
This compound is a solid at room temperature with a relatively low melting point. Its nonpolar biphenyl structure contributes to its limited solubility in water but good solubility in many organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O | [1][2] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 3112-01-4 | [1][2] |
| Melting Point | 36-38 °C | [2] |
| Boiling Point | 137-138 °C at 1 Torr | [2] |
| Appearance | White to light yellow solid/crystal | |
| InChI | 1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | [1] |
| SMILES | CC(=O)c1cccc(c1)-c2ccccc2 | [1] |
Spectroscopic Properties
The structural features of this compound can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for the carbonyl carbon, the methyl carbon, and the twelve aromatic carbons.[3]
Table 2: ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~198 |
| Aromatic Carbons | ~125-146 |
| Methyl (CH₃) | ~27 |
Note: Precise chemical shifts can vary slightly based on solvent and experimental conditions. The full spectrum is available through specialized databases.[3]
General Spectroscopic Observations for Related Compounds
-
¹H NMR: The proton NMR of acetylbiphenyls typically shows a singlet for the methyl protons around 2.6 ppm and a complex multiplet pattern for the aromatic protons in the range of 7.3-8.1 ppm.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically appearing around 1670-1690 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings are seen in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 196. Key fragmentation pathways would likely involve the loss of a methyl group (•CH₃) to form an ion at m/z 181 ([M-15]⁺) and the cleavage of the acetyl group to produce a biphenylcarbonyl cation.[6][7][8]
-
UV-Vis Spectroscopy: Aromatic ketones like this compound typically exhibit strong UV absorption bands corresponding to π→π* and n→π* electronic transitions.
Experimental Protocols
The synthesis and purification of this compound can be achieved through established organic chemistry methodologies.
Synthesis of this compound
Two common methods for the synthesis of this compound are the Friedel-Crafts acylation of biphenyl and the Suzuki cross-coupling reaction.
Protocol 1: Friedel-Crafts Acylation of Biphenyl
The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield a mixture of acetylbiphenyl isomers, including the 3-substituted product.[9][10][11]
-
Materials: Biphenyl, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄), ethanol.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in dry DCM and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the cooled suspension with stirring.
-
In a separate flask, dissolve biphenyl in dry DCM.
-
Add the biphenyl solution dropwise to the acetyl chloride/AlCl₃ mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The isomeric mixture can be separated by column chromatography on silica gel.
-
Protocol 2: Suzuki Cross-Coupling Reaction
A more regioselective method is the Suzuki cross-coupling of 3-acetylphenylboronic acid with a phenyl halide or vice versa, using a palladium catalyst.[12]
-
Materials: 3-Bromoacetophenone, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a round-bottom flask, add 3-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, and PPh₃.
-
Add a mixture of toluene, ethanol, and an aqueous solution of Na₂CO₃.
-
Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent.[13][14][15][16][17]
-
Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, may be effective.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Computational Chemistry and Theoretical Properties
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of this compound.[18][19][20][21][22]
Molecular Orbitals and Electronic Properties
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and electronic transitions of a molecule. DFT calculations can predict the HOMO-LUMO gap, which can be correlated with the wavelength of maximum absorption in the UV-Vis spectrum.[23][24][25]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface. For this compound, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential (electron-poor) around the hydrogen atoms.[26][27][28][29][30]
Conformational Analysis
The biphenyl unit is not planar due to steric hindrance between the ortho hydrogens on the two phenyl rings. Computational studies can determine the dihedral angle between the two rings, which influences the molecule's overall shape and packing in the solid state.
Biological Activity and Toxicological Profile
Currently, there is limited specific information in the public domain regarding the biological activity and toxicological profile of this compound. Biphenyl derivatives are known to possess a wide range of biological activities, and some acetylated aromatic compounds can interact with biological targets. Further research, such as enzyme inhibition assays and receptor binding studies, is needed to elucidate any potential pharmacological or toxicological effects of this compound.
Conclusion
This technical guide has summarized the key theoretical properties of this compound, providing a foundation for researchers and drug development professionals. While some experimental data is available, further in-depth spectroscopic and crystallographic studies are warranted to fully characterize this compound. The provided experimental protocols offer a starting point for the synthesis and purification of this compound, enabling further investigation into its potential applications. Computational analyses suggest avenues for understanding its reactivity and electronic properties, which can guide the design of new derivatives with desired functionalities. Future research should focus on exploring the biological activity and toxicological profile of this compound to assess its potential in a pharmaceutical context.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Acetyl-biphenyl(92-91-1) 1H NMR [m.chemicalbook.com]
- 5. Solved Compare the proton NMR spectra between the starting | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scribd.com [scribd.com]
- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. learn.schrodinger.com [learn.schrodinger.com]
- 26. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chemrxiv.org [chemrxiv.org]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Unlocking the Therapeutic Potential of 3-Acetylbiphenyl Derivatives: A Technical Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While extensive research has been conducted on various substituted biphenyls, the derivatives of 3-Acetylbiphenyl represent a largely unexplored chemical space with significant potential for drug discovery. This technical guide provides a comprehensive overview of promising research avenues for this compound derivatives, drawing upon the established biological activities of closely related analogues. By presenting quantitative data, detailed experimental protocols, and outlining key signaling pathways from analogous compounds, this document serves as a foundational resource to stimulate and guide future research and development in this promising area. The primary focus will be on potential applications in oncology, neurodegenerative diseases, and inflammatory conditions.
Potential Therapeutic Applications and Supporting Data from Analogous Compounds
While specific data for this compound derivatives is scarce, the known activities of other acetylbiphenyl and biphenyl derivatives strongly suggest several key therapeutic areas for investigation.
Anticancer Activity
Derivatives of the closely related 4-acetylphenyl moiety have demonstrated significant antiproliferative activity. For instance, certain thiazole derivatives of 4-acetylphenylamino propanoic acid have shown low micromolar efficacy against lung cancer cell lines.[1] This suggests that this compound derivatives could be developed as cytotoxic agents.
Table 1: Anticancer Activity of Analogous Acetylphenyl and Biphenyl Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | Oxime derivative 21 | A549 (Lung Adenocarcinoma) | 5.42 | [1] |
| Oxime derivative 22 | A549 (Lung Adenocarcinoma) | 2.47 | [1] | |
| Carbohydrazide 25 | A549 (Lung Adenocarcinoma) | 8.05 | [1] | |
| Carbohydrazide 26 | A549 (Lung Adenocarcinoma) | 25.4 | [1] | |
| Thiazolidine-2,4-dione-biphenyl Derivatives | Compound 10b | HeLa (Cervical), PC3 (Prostate), Lung, MDA-MB-231 (Breast) | Moderate to Good Activity (Specific IC50 not provided) | [2] |
| Compound 10d | HeLa (Cervical), PC3 (Prostate), Lung, MDA-MB-231 (Breast) | Potent Activity (Specific IC50 not provided) | [2] | |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one Derivatives | 5-halo substituted compounds | HeLa (Cervical), IMR-32 (Neuroblastoma), MCF-7 (Breast) | 10.64 - 33.62 | [3] |
Neuroprotective Activity through Cholinesterase Inhibition
Biphenyl and bibenzyl structures are known to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. This provides a strong rationale for investigating this compound derivatives as potential treatments for neurodegenerative disorders.
Table 2: Cholinesterase Inhibitory Activity of Analogous Biphenyl Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Biphenyl/Bibenzyl Derivatives | Compound 15 | BuChE | 0.74 | |
| AChE | 1.18 | |||
| Compound 19 | AChE | 0.096 | ||
| BuChE | 1.25 |
Anti-inflammatory Activity
The biphenyl scaffold is present in many nonsteroidal anti-inflammatory drugs (NSAIDs). Research into biphenyl-4-carboxylic acid derivatives has demonstrated their potential to modulate inflammatory responses, suggesting that this compound derivatives could also possess valuable anti-inflammatory properties.
Proposed Synthetic and Experimental Protocols
To explore the potential of this compound derivatives, a focused library of compounds should be synthesized and screened. The following protocols, adapted from studies on analogous compounds, can serve as a guide.
General Synthesis of this compound Derivatives
A versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This approach can be adapted to produce a variety of this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a solution of 3-acetylphenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of toluene and ethanol, add the desired aryl halide (1.1 eq).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of a base, typically K₂CO₃ (2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Anticancer Activity Screening
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Cholinesterase Inhibition Assay
Ellman's method is a widely used, simple, and rapid method for determining cholinesterase activity.
Experimental Protocol: Ellman's Method for AChE/BuChE Inhibition
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and IC50 values.
Potential Signaling Pathways for Investigation
Based on the activities of analogous compounds, several signaling pathways are prime candidates for modulation by this compound derivatives.
EGFR and SIRT2 Signaling in Cancer
Thiazole derivatives of acetylphenyl compounds have been suggested to target Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), both of which are implicated in cancer cell proliferation and survival.[1]
Conclusion and Future Directions
The field of this compound derivatives is ripe for exploration. The structural similarity to other biologically active biphenyl compounds strongly suggests a high probability of discovering novel therapeutic agents. Future research should focus on the systematic synthesis of a diverse library of this compound derivatives, followed by comprehensive screening for anticancer, neuroprotective, and anti-inflammatory activities. Promising lead compounds should then be subjected to detailed mechanistic studies to elucidate their molecular targets and signaling pathways. This structured approach will be critical in unlocking the full therapeutic potential of this under-investigated class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 3-Acetylbiphenyl in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety information and recommended handling procedures for 3-Acetylbiphenyl. Due to the limited availability of specific safety and toxicological data for this compound, this document emphasizes a precautionary approach based on best practices for handling analogous chemical structures, such as other biphenyl derivatives and solid aromatic ketones.
Introduction to this compound
This compound is a solid aromatic ketone with potential applications in chemical synthesis and pharmaceutical research. Its chemical structure, consisting of a biphenyl scaffold with an acetyl group, suggests that it should be handled with care, assuming potential for irritant and other health effects characteristic of aromatic compounds.
Quantitative Data Summary
The available physical and chemical data for this compound are summarized in the table below. It is critical to note the absence of comprehensive toxicological and exposure limit data, which necessitates a conservative approach to handling.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| CAS Number | 3112-01-4 | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 36 °C | [3] |
| Boiling Point | 137-138 °C at 1 Torr | [3] |
| Purity | >98.0% (GC) | [2] |
| Storage Class | 11 - Combustible Solids | [1] |
Hazard Identification and General Safety Precautions
While a specific GHS classification for this compound is not consistently available, related compounds like biphenyl are known to cause skin, eye, and respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards.
General Precautions:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation and inhalation of dust.
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.[4]
-
Keep away from food, drink, and animal feeding stuffs.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat. For larger quantities, consider additional protective clothing. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Experimental Protocol: General Laboratory Handling of this compound
The following is a general protocol for the safe handling of this compound in a laboratory setting. This protocol is not a substitute for a risk assessment specific to your experimental procedure.
5.1. Preparation and Weighing
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is correctly worn.
-
To prevent dust generation, handle the solid material gently. Use a spatula for transfers.
-
Weigh the required amount of this compound in a tared, sealed container.
-
Clean any spills on the balance immediately with a damp cloth, ensuring no dust becomes airborne.
5.2. Dissolution and Reaction
-
If dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If the process involves heating, ensure it is done in a well-ventilated area and with appropriate temperature control to avoid decomposition.
-
Keep the reaction vessel closed to the extent possible throughout the experiment.
5.3. Post-Experiment and Waste Disposal
-
Decontaminate all glassware that has been in contact with this compound.
-
Dispose of waste containing this compound in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations.
-
Clean the work area thoroughly after completion of the experiment.
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory environment.
Caption: Workflow for the safe laboratory handling of this compound.
Storage and Spill Management
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents.[4]
Spill Management:
-
Evacuate the area.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.
-
Place the material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If ingested: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.
Conclusion
The safe handling of this compound requires a cautious and informed approach, especially given the lack of specific toxicological data. Researchers and laboratory personnel must adhere to the general principles of chemical safety, utilize appropriate personal protective equipment, and follow the handling and disposal procedures outlined in this guide. A thorough, experiment-specific risk assessment should always be conducted before beginning any work with this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miura in 1979, this palladium-catalyzed cross-coupling reaction has become an indispensable tool in the pharmaceutical industry for the synthesis of biaryl and substituted biphenyl motifs, which are prevalent in many drug candidates and approved medicines.[1][2] Its widespread adoption is attributed to its mild reaction conditions, remarkable tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][3]
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling for the synthesis of biphenyl derivatives, including its mechanism, quantitative data for reaction optimization, detailed experimental protocols, and a general workflow.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[1][4] Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, a process facilitated by a base.[5] The final step, reductive elimination, results in the formation of the desired biphenyl product and regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]
Data Presentation: Reaction Parameters and Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partners. The following tables summarize quantitative data from various studies on the synthesis of biphenyl derivatives, providing a comparative overview of different reaction conditions.
Table 1: Effect of Catalyst and Base on the Synthesis of 4-Methylbiphenyl
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | H₂O/Acetone | 35 | 0.5 | >99 (GC) | [7] |
| 4-Bromotoluene | Phenylboronic acid | 10% Pd/C (5) | K₂CO₃ (3) | Ethanol/Water | Reflux | 4-6 | N/A | [8] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.02) / PPh₃ (0.04) | K₂CO₃ (3) | Toluene/Water | 90 | 4-6 | N/A | [8] |
Table 2: Synthesis of Various Biphenyl Derivatives
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chlorobromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | H₂O/Acetone | 35 | 98 | [7] |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | H₂O/Acetone | 35 | >99 | [7] |
| Bromobenzene | Phenylboronic acid | Pd catalyst (0.1) | K₂CO₃ (3) | Water | Reflux | N/A | [3] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 | [9] |
Experimental Protocols
The following are detailed methodologies for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-Methylbiphenyl [8]
-
Reaction Setup: To a round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and remove the solvent in vacuo. The crude product can be further purified by column chromatography.
Protocol 2: Green Synthesis of Biphenyl Carboxylic Acids in Water [10]
-
Reactant Preparation: In a reaction vessel, dissolve the bromobenzoic acid (1.0 mmol) and arylboronic acid (1.2 mmol) in water.
-
Base and Catalyst Addition: Add K₂CO₃ (2.0 equiv.) and the water-soluble fullerene-supported PdCl₂ nanocatalyst (0.05 mol%).
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up and Isolation: After the reaction is complete, the product can be isolated by extraction with an organic solvent, followed by acidification to precipitate the carboxylic acid. The catalyst can often be recovered and reused.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 3-Acetylbiphenyl as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-acetylbiphenyl as a key starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The protocols detail the conversion of this compound to a pharmacologically relevant carboxylic acid derivative and the subsequent evaluation of its biological activity.
Introduction
This compound is a versatile chemical intermediate characterized by its biphenyl scaffold, a common structural motif in a variety of pharmacologically active compounds. Its ketone functional group provides a reactive handle for a range of chemical transformations, making it a valuable building block in drug discovery and development. A significant application of the biphenyl moiety is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). One such example is Fenbufen, a NSAID of the propionic acid class, whose active metabolite is biphenylacetic acid. The structural similarity makes this compound an excellent starting point for the synthesis of novel biphenyl-based NSAID candidates.
The primary mechanism of action for this class of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]
Data Presentation
Synthetic Yields for Biphenyl-Based Compounds
The following table summarizes reported yields for key synthetic transformations relevant to the conversion of acetylbiphenyl derivatives to their corresponding carboxylic acids, which are the active pharmaceutical ingredients or their immediate precursors.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| Biphenyl & Succinic Anhydride | Friedel-Crafts Acylation | Fenbufen | >90% | [3] |
| Substituted Acetophenones | Willgerodt-Kindler Reaction | Substituted Phenylacetic Acid Thiomorpholides | 86-95% | [1] |
| 4-Acetylbiphenyl | Willgerodt-Kindler followed by hydrolysis | 4-Biphenylacetic Acid | 78.2% | [3] |
| Acetophenone | Willgerodt-Kindler followed by hydrolysis | Phenylacetic Acid | 80% | [4] |
Biological Activity of Biphenyl-Based NSAIDs
The inhibitory activity of Fenbufen against COX-1 and COX-2 enzymes is presented below. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 (µM) |
| Fenbufen | COX-1 | 3.9 |
| Fenbufen | COX-2 | 8.1 |
Experimental Protocols
Protocol 1: Synthesis of 3-Biphenylacetic Acid from this compound via the Willgerodt-Kindler Reaction
This protocol describes a two-step synthesis of 3-biphenylacetic acid from this compound. The first step is the Willgerodt-Kindler reaction to form the thiomorpholide intermediate, followed by hydrolysis to the carboxylic acid.[4][5][6]
Step 1: Synthesis of 3-Biphenylacetothiomorpholide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10.0 g, 50.9 mmol), sulfur (3.26 g, 101.8 mmol), and morpholine (13.3 g, 152.7 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12 hours. The reaction mixture will become dark and viscous.
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of a 20% sodium hydroxide solution and 50 mL of ethanol.
-
Hydrolysis of Thioamide: Reflux the mixture for an additional 8 hours to hydrolyze the intermediate thiomorpholide.
-
Isolation of Crude Product: After cooling, pour the reaction mixture into 500 mL of water. Acidify the solution to a pH of 2 with concentrated hydrochloric acid. A precipitate of crude 3-biphenylacetic acid will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 3-biphenylacetic acid.
Step 2: Characterization
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity of the compound by High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of the synthesized 3-biphenylacetic acid against COX-1 and COX-2 enzymes.[1][2]
-
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound (3-biphenylacetic acid) dissolved in DMSO.
-
96-well microplate.
-
ELISA kit for Prostaglandin E2 (PGE2) detection.
-
-
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Assay:
-
To the wells of a 96-well plate, add the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor like Indomethacin).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a quench solution (e.g., 1 M HCl).
-
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of 3-biphenylacetic acid.
Caption: Signaling pathway of prostaglandin synthesis and its inhibition by biphenyl-based NSAIDs.
References
- 1. scispace.com [scispace.com]
- 2. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: 3-Acetylbiphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylbiphenyl is a versatile biphenyl derivative that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive acetyl group and a biphenyl scaffold, allows for its use as a precursor in the synthesis of a variety of more complex molecules, including chalcones and heterocyclic compounds such as pyrimidines. The biphenyl moiety is a common feature in many biologically active compounds and functional materials, making this compound a key intermediate for researchers in medicinal chemistry and materials science.
These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of chalcones and pyrimidines. Detailed experimental protocols for these transformations are provided below.
Key Applications
The primary synthetic applications of this compound stem from the reactivity of its acetyl group. This methyl ketone can participate in a variety of condensation and cyclization reactions.
-
Synthesis of Chalcones via Claisen-Schmidt Condensation: this compound readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base to form the corresponding α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are important intermediates in their own right, with a wide range of reported biological activities. They also serve as precursors for the synthesis of various heterocyclic compounds.
-
Synthesis of Pyrimidine Derivatives: The chalcones derived from this compound can be further reacted with reagents such as urea or guanidine in a cyclocondensation reaction to yield highly substituted pyrimidine derivatives. Pyrimidines are a critical class of N-heterocycles found in numerous biologically active compounds, including many approved drugs.
Experimental Protocols
Application 1: Synthesis of (E)-1-(biphenyl-3-yl)-3-phenylprop-2-en-1-one (A Chalcone Derivative)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with benzaldehyde.
Reaction Scheme:
Caption: Claisen-Schmidt condensation of this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a 40% aqueous solution of potassium hydroxide (2.0 eq) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| This compound | Benzaldehyde | (E)-1-(biphenyl-3-yl)-3-phenylprop-2-en-1-one | Ethanol | KOH | 3-4 | 85-95 |
Application 2: Synthesis of 4-(biphenyl-3-yl)-6-phenylpyrimidin-2-amine
This protocol describes the synthesis of a pyrimidine derivative from the chalcone synthesized in Application 1.
Reaction Scheme:
Caption: Synthesis of a pyrimidine derivative.
Materials:
-
(E)-1-(biphenyl-3-yl)-3-phenylprop-2-en-1-one
-
Guanidine hydrochloride
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of potassium hydroxide (3.0 eq) in water to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidine derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time (h) | Typical Yield (%) |
| (E)-1-(biphenyl-3-yl)-3-phenylprop-2-en-1-one | Guanidine Hydrochloride | 4-(biphenyl-3-yl)-6-phenylpyrimidin-2-amine | Ethanol | KOH | 6-8 | 70-85 |
Logical Workflow
The overall synthetic strategy from this compound to a pyrimidine derivative can be visualized as a two-step process.
Caption: Synthetic workflow from this compound.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis, particularly for the construction of chalcones and pyrimidine-based heterocyclic systems. The protocols provided herein offer robust methods for the synthesis of these important classes of compounds, which are of significant interest to researchers in drug discovery and materials science. The straightforward nature of these transformations, coupled with the potential for diversification by varying the aldehyde and cyclizing agent, underscores the utility of this compound as a key synthetic intermediate.
Application Note: A Robust HPLC Method for the Analysis of 3-Acetylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Acetylbiphenyl. The developed method utilizes a C18 stationary phase with a gradient elution of methanol and water, ensuring a robust separation and accurate quantification. This protocol is designed for researchers in pharmaceutical development, quality control, and related scientific fields requiring a precise analytical method for this compound.
Introduction
This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a validated HPLC method for the analysis of this compound, providing detailed protocols for its implementation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | C14H12O | [1][2][3] |
| Molecular Weight | 196.25 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 36°C | [2] |
| Boiling Point | 137-138°C at 1 Torr | [2] |
HPLC Method Development and Optimization
The development of this HPLC method was centered on achieving optimal separation of this compound from potential impurities while maintaining a reasonable analysis time. A reversed-phase approach was selected due to the non-polar nature of the analyte.
Column Selection
Both C18 and Biphenyl stationary phases are suitable for the separation of aromatic compounds. A C18 column was chosen for this primary method due to its wide availability and proven performance in separating hydrophobic molecules.[1][5] Biphenyl columns can offer alternative selectivity due to π-π interactions and are a recommended secondary option for method optimization if co-elution is observed.[5]
Mobile Phase Selection
A mobile phase consisting of methanol and water was selected. Methanol is often preferred over acetonitrile when using columns with phenyl-based selectivity as it can enhance π-π interactions.[6] For a standard C18 column, both methanol and acetonitrile are effective organic modifiers. A gradient elution was employed to ensure efficient elution of the analyte and any potential late-eluting impurities. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is recommended to ensure good peak shape and reproducible retention times, especially if dealing with acidic or basic impurities.
Detection Wavelength
Aromatic ketones typically exhibit strong UV absorbance. Based on data for the closely related isomer, 4-Acetylbiphenyl, and general knowledge of chromophores, a detection wavelength of 254 nm was selected as a starting point.[5] For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) for this compound using a photodiode array (PDA) detector during method development. A secondary wavelength of 270 nm has also been shown to be effective for similar compounds.[7]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade formic acid (optional)
-
Acetonitrile (for sample preparation)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with optional 0.1% Formic Acid) |
| Mobile Phase B | Methanol (with optional 0.1% Formic Acid) |
| Gradient Elution | 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 methanol:water) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The developed method should be validated according to ICH guidelines. The following table presents hypothetical data to illustrate the expected performance of the method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 8.5 min |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for HPLC method development.
Sample Analysis and Data Processing Workflow
Caption: Workflow for sample analysis and data processing.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The use of a standard C18 column and a simple methanol-water mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol and workflows presented in this application note will aid researchers and scientists in achieving accurate and reproducible results for the analysis of this important chemical intermediate.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 3112-01-4 | TCI AMERICA [tcichemicals.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. akjournals.com [akjournals.com]
Application Note: GC-MS Protocol for the Analysis of 3-Acetylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the identification and quantification of 3-Acetylbiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a ketone derivative of biphenyl, and its accurate analysis is crucial in various fields, including pharmaceutical development and environmental monitoring. This document outlines the sample preparation, GC-MS instrumentation parameters, and data analysis procedures. The provided methodology is designed to offer high sensitivity and selectivity for the analysis of this compound in solution.
Introduction
This compound (C14H12O, MW: 196.24 g/mol ) is an aromatic ketone that may be of interest as a synthetic intermediate, a potential impurity in pharmaceutical manufacturing, or a metabolite in biological systems.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound.[2][3][4] This protocol details a robust GC-MS method for the qualitative and quantitative analysis of this compound.
Materials and Methods
Reagents and Standards
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Helium (carrier gas), 99.999% purity
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following steps are recommended for preparing a solution of this compound:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in dichloromethane to prepare a stock solution of 1 mg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Matrix: For samples in a complex matrix, a liquid-liquid extraction may be necessary. Acidify aqueous samples and extract with a water-immiscible organic solvent like dichloromethane. The organic layer can then be dried over anhydrous sodium sulfate before analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | 40 - 300 m/z |
| Acquisition Mode | Full Scan (for qualitative analysis)Selected Ion Monitoring (SIM) (for quantitative analysis) |
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Results and Discussion
Chromatographic Performance
Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the column and conditions used but can be expected in the mid-to-late region of the chromatogram due to its relatively high boiling point.
Mass Spectral Fragmentation
The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak ([M]+•) should be observable at m/z 196. The fragmentation pattern of this compound is anticipated to be very similar to its isomer, 4-Acetylbiphenyl. The major characteristic ions for 4-Acetylbiphenyl are summarized in Table 2. The base peak is typically observed at m/z 181, corresponding to the loss of a methyl group ([M-15]+). Other significant fragments include m/z 152 from the subsequent loss of CO, and m/z 43 corresponding to the acetyl cation ([CH3CO]+).
Table 2: Characteristic Mass Fragments of Acetylbiphenyl Isomer (4-Acetylbiphenyl)
| m/z | Proposed Fragment | Relative Intensity (%) |
| 196 | [M]+• (Molecular Ion) | ~55 |
| 181 | [M-CH3]+ | 100 (Base Peak) |
| 153 | [M-CH3-CO]+• | ~36 |
| 152 | [M-CH3-CO-H]+ | ~65 |
| 43 | [CH3CO]+ | ~21 |
Data is representative of 4-Acetylbiphenyl from the NIST Mass Spectrometry Data Center and is expected to be highly similar for this compound.[1]
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., m/z 181) against the concentration of the this compound standards. The linearity of the calibration curve should be evaluated, with an R² value > 0.99 being desirable. The limits of detection (LOD) and quantification (LOQ) can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Table 3: Representative Quantitative Data for Aromatic Ketones by GC-MS
| Parameter | Expected Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
These values are typical for the GC-MS analysis of aromatic compounds and may vary depending on the specific instrument and matrix.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for both confident identification and accurate quantification of the analyte. This protocol is suitable for implementation in research, quality control, and other analytical laboratories working with this compound or structurally related compounds.
References
- 1. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a class of organic compounds with significant importance in medicinal chemistry, materials science, and catalysis. Their unique structural feature, the biaryl axis, can lead to the phenomenon of atropisomerism—axial chirality arising from hindered rotation around the carbon-carbon single bond connecting the two phenyl rings. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the structural elucidation and conformational analysis of these molecules. This document provides detailed application notes and experimental protocols for the NMR analysis of substituted biphenyls, with a focus on data interpretation and the study of dynamic processes such as atropisomerism.
The Influence of Substituents on NMR Chemical Shifts
The chemical shifts of protons and carbons in a biphenyl system are highly sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct electronic effects that alter the electron density distribution within the molecule, thereby influencing the shielding and deshielding of the nuclei.
Anisotropic effects, arising from the circulation of π-electrons in the aromatic rings, also play a crucial role in determining the chemical shifts, particularly for protons. The spatial arrangement of the two rings relative to each other, which is influenced by the steric bulk of ortho substituents, significantly impacts the magnetic environment of the nuclei.
Data Presentation: 1H and 13C NMR Chemical Shifts of Substituted Biphenyls
The following tables summarize typical 1H and 13C NMR chemical shift ranges for various substituted biphenyls. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Selected Substituted Biphenyls in CDCl₃
| Substituent | Position | H-2'/H-6' | H-3'/H-5' | H-4' | Other Protons |
| H | - | 7.59 | 7.43 | 7.34 | - |
| 4-Methyl | 4 | 7.47 | 7.22 | - | 2.37 (CH₃) |
| 4,4'-Dimethyl | 4,4' | 7.45 | 7.21 | - | 2.36 (CH₃) |
| 4-Methoxy | 4 | 7.50 | 6.95 | - | 3.84 (OCH₃) |
| 4,4'-Dimethoxy | 4,4' | 7.45 | 6.93 | - | 3.82 (OCH₃) |
| 4-Nitro | 4 | 7.71 | 8.27 | - | - |
| 2-Methyl | 2 | 7.20-7.30 (m) | 7.20-7.30 (m) | 7.20-7.30 (m) | 2.05 (CH₃) |
| 2,2'-Dimethyl | 2,2' | - | 7.15-7.25 (m) | 7.15-7.25 (m) | 2.02 (CH₃) |
| 2-Chloro | 2 | 7.35-7.50 (m) | 7.25-7.35 (m) | 7.25-7.35 (m) | - |
| 2,2'-Dichloro | 2,2' | - | 7.30-7.45 (m) | 7.20-7.30 (m) | - |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Substituted Biphenyls in CDCl₃
| Substituent | Position | C-1' | C-2'/C-6' | C-3'/C-5' | C-4' | Other Carbons |
| H | - | 141.2 | 127.2 | 128.7 | 127.1 | - |
| 4-Methyl | 4 | 138.1 | 129.4 | 126.9 | 136.9 | 21.1 (CH₃) |
| 4,4'-Dimethyl | 4,4' | 138.2 | 129.3 | 126.8 | 136.7 | 21.1 (CH₃) |
| 4-Methoxy | 4 | 133.7 | 114.1 | 128.2 | 159.1 | 55.3 (OCH₃) |
| 4,4'-Dimethoxy | 4,4' | 133.5 | 114.0 | 127.8 | 158.8 | 55.3 (OCH₃) |
| 4-Nitro | 4 | 147.6 | 124.0 | 129.2 | 147.0 | - |
| 2-Methyl | 2 | 141.8 | 135.5 (C-2'), 127.3 (C-6') | 130.2, 129.7 | 128.2 | 20.5 (CH₃) |
| 2,2'-Dimethyl | 2,2' | 141.5 | 135.3 | 130.1, 127.2 | 128.0 | 20.4 (CH₃) |
| 2-Chloro | 2 | 138.8 | 134.3 (C-2'), 129.5 (C-6') | 131.3, 127.0 | 129.8 | - |
| 2,2'-Dichloro | 2,2' | 138.5 | 134.1 | 131.2, 127.1 | 129.7 | - |
Experimental Protocols
Protocol 1: Standard 1H and 13C NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-quality 1H and 13C NMR spectra of substituted biphenyls for structural characterization.
1. Sample Preparation:
-
Weigh 5-25 mg of the substituted biphenyl for 1H NMR, or 20-100 mg for 13C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if precise chemical shift referencing is required.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For 1H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- The number of scans can be adjusted based on the sample concentration (typically 8-64 scans).
-
For 13C NMR:
- Acquire a proton-decoupled 13C spectrum.
- Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- A larger number of scans (e.g., 128 to several thousand) is usually required due to the lower natural abundance and sensitivity of the 13C nucleus.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the 1H NMR spectrum to determine the relative ratios of different protons.
-
Reference the spectrum using the solvent peak or the internal standard (TMS at 0.00 ppm).
Protocol 2: Variable Temperature (VT) NMR for Atropisomerism Studies
This protocol is designed to study the dynamic process of atropisomerism in ortho-substituted biphenyls by monitoring the NMR spectrum at different temperatures.
1. Sample Preparation:
-
Prepare the NMR sample as described in Protocol 1, ensuring the chosen solvent has a wide liquid range suitable for the intended temperature study (e.g., toluene-d₈, DMSO-d₆).
2. VT-NMR Experiment Setup:
-
Set the initial temperature of the NMR probe to a low value where the rotation around the biaryl bond is slow on the NMR timescale. At this temperature, distinct signals for the non-equivalent protons and carbons of the two atropisomers should be observable.
-
Allow the sample to equilibrate at the set temperature for at least 5-10 minutes before acquiring the spectrum.
-
Lock and shim the spectrometer at each new temperature.
3. Data Acquisition and Analysis:
-
Acquire a series of 1H NMR spectra at incrementally increasing temperatures.
-
Monitor the coalescence of the signals corresponding to the two atropisomers. The coalescence temperature (Tc) is the temperature at which the two separate signals merge into a single broad peak.
-
Continue acquiring spectra at temperatures above the coalescence point, where the rotation is fast on the NMR timescale, and a single, averaged set of signals is observed.
-
The rate of interconversion (k) at the coalescence temperature can be calculated using the following equation:
- k = (π * Δν) / √2
- where Δν is the difference in the chemical shifts (in Hz) of the two exchanging signals at a temperature well below coalescence.
-
The Gibbs free energy of activation (ΔG‡) for the rotational barrier can then be determined using the Eyring equation:
- ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / k)]
- where R is the gas constant.
Mandatory Visualizations
Application Notes and Protocols for Microwave-Assisted Synthesis of Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the microwave-assisted synthesis of biphenyls, a critical structural motif in many pharmaceuticals and functional materials. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a highly efficient method for constructing biaryl compounds.[1] Microwave irradiation significantly accelerates this reaction, leading to higher yields and shorter reaction times compared to conventional heating methods.[1][2] These protocols are designed to be a practical resource for professionals in organic synthesis and medicinal chemistry.
Introduction
Biphenyl scaffolds are prevalent in a wide range of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base, is a cornerstone of modern organic synthesis for creating these structures.[1][3] Traditional thermal methods for this synthesis can be time-consuming. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative by directly and rapidly heating the reactants, which can lead to dramatically reduced reaction times, improved yields, and enhanced selectivity.[1][4][5] This technology is particularly advantageous in drug discovery and development, where rapid synthesis and optimization of lead compounds are crucial.[4][6][7]
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The synthesis of biphenyls via the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The aryl group from the organoboron compound is transferred to the palladium complex, facilitated by a base.
-
Reductive Elimination: The two aryl groups are coupled, forming the biphenyl product and regenerating the Pd(0) catalyst.
Experimental Setup and Protocols
A dedicated microwave reactor for organic synthesis is required, equipped with temperature and pressure sensors to ensure safety and reproducibility.[8][9] Reactions are typically carried out in sealed microwave process vials designed to withstand high pressures and temperatures.[8]
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
-
Reactant Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.05-1.5 mmol), palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄, 1.4-15 mol%), and a base (e.g., K₂CO₃, KOH, Bu₄NOAc, 2.0-3.0 mmol).[10][11][12]
-
Solvent Addition: Add the appropriate solvent or solvent mixture (e.g., DMF, EtOH/H₂O, MeCN, 5-8 mL).[10][11][12]
-
Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp.[8]
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters: temperature (120-175 °C), time (2-30 minutes), and power (e.g., 50-200 W).[2][8][10][12][13] The internal pressure will typically range from 10-15 bar.[8]
-
Cooling: After irradiation, allow the reaction vial to cool to a safe temperature (below 50 °C) before opening.[8]
-
Work-up and Extraction: Transfer the reaction mixture to a larger flask and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the biphenyl product using standard analytical techniques (e.g., NMR, GC-MS).
Quantitative Data Summary
The following table summarizes various reaction conditions and yields for the microwave-assisted synthesis of different biphenyl derivatives.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 30-90 | 41-92 | [10] |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | >98 (conversion) | [12] |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | K₂CO₃ | Toluene/H₂O/EtOH (4:2:1) | 120 | 10 | >98 (conversion) | |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | Bu₄NOAc | EtOH | 120 | 10 | >98 (conversion) | |
| Aryl Halides | Arylboronic Acids | Pd(PPh₃)₄ (15) | Na₂CO₃ | DMF/Water (7:3) | N/A | 20 | 80 | [11] |
| Aryl Halides | Arylboronic Acids | Ni on charcoal | N/A | N/A | N/A | N/A | 75-95 | [3] |
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for microwave-assisted biphenyl synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious approach to the synthesis of biphenyls.[4][5][14] The protocols and data presented herein provide a solid foundation for researchers to implement this powerful technology in their own laboratories for applications ranging from fundamental research to industrial-scale drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epcp.ac.in [epcp.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. anubooks.com [anubooks.com]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química [elsevier.es]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Getting Started with Microwave Synthesis [cem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Acetylbiphenyl in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylbiphenyl is a versatile organic compound that serves as a key building block in the synthesis of advanced materials. Its biphenyl backbone provides rigidity and thermal stability, while the acetyl group offers a reactive site for a variety of chemical transformations. These characteristics make it a valuable precursor for the development of materials with tailored optical, electronic, and thermal properties for applications in organic electronics, polymer science, and nonlinear optics. This document provides detailed application notes and experimental protocols for the use of this compound in materials science research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O | [1][2] |
| Molecular Weight | 196.24 g/mol | [1][2] |
| CAS Number | 3112-01-4 | [1][2] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 36 °C | [4] |
| Boiling Point | 137-138 °C at 1 Torr | [4] |
| Solubility | Soluble in many organic solvents | [5] |
Applications in Materials Science
The unique structure of this compound allows for its use in the synthesis of a variety of functional materials. Key application areas include:
-
Polymer Synthesis: The biphenyl moiety can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. The acetyl group can be used as a point of polymerization or for post-polymerization modification.
-
Organic Light-Emitting Diodes (OLEDs): this compound can serve as a precursor for the synthesis of emissive or charge-transporting materials. The biphenyl core is a common structural element in many high-performance OLED materials.
-
Nonlinear Optical (NLO) Materials: The acetyl group can be used to synthesize chalcone derivatives, which are known to exhibit NLO properties. The extended π-conjugation of the biphenyl system is beneficial for enhancing these properties.
-
Fluorene Derivatives: this compound can be a starting material for the synthesis of substituted fluorenes, which are widely used in organic electronics due to their high photoluminescence quantum yields and good charge carrier mobility.
Experimental Protocols
This section provides detailed protocols for key synthetic transformations involving this compound.
Synthesis of a Chalcone Derivative for Nonlinear Optical Applications
This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone. Chalcones are a class of compounds known for their nonlinear optical properties.[6][7]
Reaction Scheme:
Reaction scheme for the synthesis of a chalcone derivative.
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| This compound | C₁₄H₁₂O | 196.24 | 1.96 g | 10 mmol |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.51 g | 10 mmol |
| Sodium Hydroxide | NaOH | 40.00 | 0.80 g | 20 mmol |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
Procedure:
-
Dissolve this compound (1.96 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in deionized water (10 mL).
-
Slowly add the sodium hydroxide solution dropwise to the stirred solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of cold deionized water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with copious amounts of water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization:
The structure of the synthesized chalcone can be confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] The nonlinear optical properties can be investigated using techniques like the Z-scan method.[8]
Synthesis of a Biphenyl-Containing Polymer via Suzuki Coupling
This protocol outlines a plausible route for the synthesis of a conjugated polymer using a derivative of this compound via a Suzuki cross-coupling reaction. The resulting polymer would be of interest for applications in organic electronics.[9][10]
Experimental Workflow:
Workflow for the synthesis and characterization of a biphenyl-containing polymer.
Step 1: Synthesis of 3-Acetyl-x,x'-dibromobiphenyl (Monomer)
A bromination reaction would first be required to introduce bromine atoms onto the biphenyl core of this compound, making it suitable for Suzuki polymerization. The positions of bromination would need to be determined and controlled.
Step 2: Suzuki Polymerization
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3-Acetyl-x,x'-dibromobiphenyl | (Calculated) | (e.g., 5 mmol) | 5 mmol |
| 1,4-Benzenediboronic acid | 165.82 | 0.829 g | 5 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.116 g | 0.1 mmol |
| Sodium carbonate | 105.99 | 2.12 g | 20 mmol |
| Toluene | - | 40 mL | - |
| Deionized Water | - | 10 mL | - |
Procedure:
-
To a 100 mL Schlenk flask, add 3-acetyl-x,x'-dibromobiphenyl (5 mmol), 1,4-benzenediboronic acid (0.829 g, 5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene (40 mL) and a degassed 2M aqueous solution of sodium carbonate (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Cool the mixture to room temperature and pour it into 200 mL of methanol.
-
Filter the precipitated polymer and wash it with methanol and then water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the polymer from the chloroform solution into methanol.
-
Collect the final polymer and dry it under vacuum.
Characterization:
The molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC). The structure can be confirmed by ¹H NMR and FT-IR spectroscopy. The photophysical properties (absorption and emission spectra) can be measured using UV-Vis and photoluminescence (PL) spectroscopy.[11] The thermal stability can be assessed by TGA, and the glass transition temperature (Tg) can be determined by DSC.[12][13][14]
Synthesis of a Fluorene Derivative
This protocol outlines a potential synthetic route to a fluorene derivative starting from this compound, which could be a valuable material for OLED applications. This would likely involve an intramolecular cyclization reaction.[15][16]
Logical Pathway:
Synthetic pathway to a fluorene derivative from this compound.
A detailed protocol would first involve a reaction to introduce a suitable functional group at the 2'-position of the biphenyl ring, which would then allow for an intramolecular Friedel-Crafts type reaction to form the five-membered ring of the fluorene core. The resulting fluorenone could then be reduced to the corresponding fluorene.
Quantitative Data Summary
The following tables provide representative quantitative data for materials structurally related to those that can be synthesized from this compound. This data can serve as a benchmark for researchers.
Table 1: Representative Thermal Properties of Biphenyl-Containing Polymers
| Polymer Type | Td5 (°C, 5% weight loss) | Tg (°C) | Reference |
| Poly(ether-azomethine) with biphenyl moiety | 350-500 | - | [5] |
| Silicon-containing arylacetylene resin | > 560 | No Tg observed | [12] |
| Poly(azomethine)s with silane-core | 501-538 | - | [5] |
Table 2: Representative Photophysical and Electrochemical Properties of Conjugated Materials
| Material Type | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) | Reference |
| Fluorene Derivative 2 | 308, 383 | - | - | - | |
| Fluorene Derivative 3 | 309, 414 | - | - | - | |
| Biphenyl-containing conjugated polymers | - | - | -5.36 to -5.37 | -2.33 to -2.34 | [4] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functional materials for applications in materials science. The protocols and data provided in this document offer a foundation for researchers to explore the potential of this compound in developing novel polymers, OLED materials, and nonlinear optical materials. The synthetic flexibility of the acetyl group, combined with the robust nature of the biphenyl core, ensures that this compound will continue to be a relevant building block in the advancement of materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, growth and characterization of π conjugated organic nonlinear optical chalcone derivative (Journal Article) | ETDEWEB [osti.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. nexus-analytics.com.my [nexus-analytics.com.my]
- 14. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Preparation of 3-Acetylbiphenyl Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of analytical standards of 3-Acetylbiphenyl. These guidelines are intended to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative analysis.
Introduction
This compound (CAS RN: 3112-01-4) is a chemical compound with the molecular formula C14H12O. Accurate quantification of this compound in various matrices is crucial for research and development, quality control, and safety assessment. The preparation of precise and stable analytical standards is a fundamental prerequisite for reliable analytical data. This document outlines the necessary procedures for preparing stock and working standards of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for handling and storage of the analytical standard.
| Property | Value | Reference |
| Chemical Name | 1-([1,1'-biphenyl]-3-yl)ethan-1-one | |
| Synonyms | 3-Biphenylyl Methyl Ketone, 3'-Phenylacetophenone | |
| CAS Number | 3112-01-4 | |
| Molecular Formula | C14H12O | |
| Molecular Weight | 196.24 g/mol | |
| Physical Form | Solid | [1] |
| Purity | >98.0% (GC) |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade or equivalent purity solvents (e.g., acetonitrile, methanol)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance (calibrated)
-
Amber glass vials for storage
Preparation of Stock Standard Solution (1000 µg/mL)
Objective: To prepare a concentrated and accurate stock solution of this compound.
Protocol:
-
Accurately weigh approximately 10 mg of this compound reference standard onto a calibrated analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add a small amount of a suitable solvent (e.g., acetonitrile or methanol) to dissolve the solid. Based on the properties of the structurally similar 4-Acetylbiphenyl, which is soluble in organic solvents like ethanol and chloroform, acetonitrile and methanol are recommended as primary solvents to test.
-
Gently swirl the flask to ensure complete dissolution of the this compound.
-
Once dissolved, dilute the flask to the 10 mL mark with the same solvent.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage.
Preparation of Working Standard Solutions
Objective: To prepare a series of diluted standard solutions for constructing a calibration curve.
Protocol:
-
Label a series of volumetric flasks for the desired concentrations of your working standards.
-
Use the prepared 1000 µg/mL stock solution for serial dilutions.
-
To prepare a 100 µg/mL working standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Repeat the dilution process to obtain a range of concentrations suitable for your analytical method (e.g., 1, 5, 10, 25, 50 µg/mL).
-
A summary of the preparation of working standards is provided in the table below.
| Target Concentration (µg/mL) | Volume of Stock/Previous Standard (mL) | Initial Concentration (µg/mL) | Final Volume (mL) |
| 100 | 1 | 1000 | 10 |
| 50 | 5 | 100 | 10 |
| 25 | 2.5 | 100 | 10 |
| 10 | 1 | 100 | 10 |
| 5 | 0.5 | 100 | 10 |
| 1 | 0.1 | 100 | 10 |
Storage and Stability
Objective: To ensure the integrity of the prepared standard solutions over time.
Protocol:
-
Store the stock and working standard solutions in tightly sealed amber glass vials to protect them from light.
-
For short-term storage (up to one week), refrigeration at 2-8°C is recommended.
-
For long-term storage, solutions should be stored at -20°C.
-
Before use, allow the solutions to equilibrate to room temperature.
-
It is recommended to perform a stability study by comparing the response of aged standard solutions against freshly prepared standards to determine the acceptable storage duration under your laboratory conditions. The percentage difference in response should typically be within ±2%.
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound analytical standards.
Caption: Workflow for the preparation of this compound analytical standards.
Application in Analytical Methods
The prepared analytical standards are suitable for a variety of quantitative analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A common method for the analysis of aromatic ketones. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point for method development.
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.
-
Mass Spectrometry (MS): Can be coupled with HPLC or GC for highly sensitive and selective quantification.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The information provided in this document is for guidance purposes only. It is the responsibility of the user to validate all procedures for their specific application and to ensure compliance with all relevant safety and regulatory requirements.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-Acetylbiphenyl Synthesis
Welcome to the technical support center for the synthesis of 3-Acetylbiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation. The Suzuki-Miyaura coupling typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst.[1] The Friedel-Crafts acylation involves the reaction of biphenyl with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2]
Q2: I am considering a Suzuki-Miyaura coupling. What are the recommended starting materials?
A2: A common and effective approach is the coupling of 3-acetylphenylboronic acid with an aryl halide (e.g., bromobenzene or iodobenzene). Alternatively, you can couple phenylboronic acid with a 3-haloacetophenone (e.g., 3-bromoacetophenone). The reactivity of the aryl halide is a significant factor, with the general trend being I > Br > OTf >> Cl.[3]
Q3: For a Friedel-Crafts acylation, which catalyst is most effective?
A3: Anhydrous aluminum chloride (AlCl₃) is the most widely used and potent Lewis acid catalyst for this reaction.[4] Ferric chloride (FeCl₃) can also be employed.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Reaction Yield
Problem: My Suzuki-Miyaura coupling reaction for this compound is resulting in a low yield.
This troubleshooting guide will help you identify and address potential causes for suboptimal yields in the Suzuki-Miyaura coupling for this compound synthesis.
References
Technical Support Center: Purification of Crude 3-Acetylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Acetylbiphenyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The melting point of this compound (36°C) is close to room temperature, and it may be melting in the warm solvent. The cooling rate may be too rapid. The chosen solvent may not be ideal. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., hexane if using ethanol) to lower the solubility. Allow the solution to cool very slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound if available. |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not saturated. The solution is supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod. Add a seed crystal. Cool the solution in an ice bath for a longer period. |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Purified product is still colored. | Colored impurities were not completely removed. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
| Crystals are very fine or powder-like. | Crystallization occurred too rapidly. | Re-dissolve the solid in the hot solvent, add a slightly larger volume of solvent, and allow it to cool more slowly and without disturbance. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities (e.g., isomers). | The polarity of the eluent is too high or too low. The column was not packed properly, leading to channeling. The sample was loaded improperly. | Optimize the solvent system by running TLC plates with different solvent ratios (e.g., varying ratios of hexane and ethyl acetate). A less polar solvent system will generally provide better separation for closely related non-polar compounds. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Load the sample in a minimal amount of solvent as a concentrated band. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if starting with 95:5 hexane:ethyl acetate, move to 90:10, then 85:15. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system (e.g., 98:2 hexane:ethyl acetate or pure hexane). |
| Tailing of spots on TLC and broad peaks during column elution. | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded on the column. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the silica gel. Ensure the amount of crude material is appropriate for the column size (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation of biphenyl?
A1: The most common impurities are typically unreacted biphenyl and the isomeric products, 2-acetylbiphenyl and 4-acetylbiphenyl. The formation of these isomers is due to the directing effects of the phenyl group on the biphenyl starting material.
Q2: Which purification technique is best for crude this compound?
A2: Both recrystallization and column chromatography can be effective. The choice depends on the nature and quantity of the impurities.
-
Recrystallization is a good option if the impurities have significantly different solubilities than this compound in a particular solvent. It is generally faster for larger quantities.
-
Column chromatography is more effective for separating compounds with similar polarities, such as the ortho-, meta-, and para-isomers of acetylbiphenyl.
Q3: What is a good starting solvent for the recrystallization of this compound?
A3: Given its low melting point, a mixed solvent system is often a good choice. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Ethanol/water or ethanol/hexane are potential solvent pairs to investigate.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Spot the initial crude mixture, and then spot the fractions as they are collected. Visualize the spots under a UV lamp. Fractions containing the pure desired product (ideally a single spot with the correct Rf value) should be combined.
Q5: My purified this compound is an oil at room temperature. Is this normal?
A5: The melting point of this compound is 36°C. Depending on the ambient temperature of your lab, it may exist as a low-melting solid or a waxy oil. If the temperature is close to or above 36°C, observing it as a liquid is expected.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 3112-01-4 |
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.25 g/mol |
| Melting Point | 36°C |
| Boiling Point | 137-138°C at 1 Torr |
| Appearance | White to light yellow solid or liquid |
Table 2: Suggested Solvent Systems for Purification Techniques
| Purification Technique | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in water. |
| Ethanol/Hexane | This compound is likely soluble in ethanol and less soluble in hexane. | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 95:5 to 80:20 v/v) | Provides good separation for moderately polar compounds like aromatic ketones on a silica gel stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of hot ethanol. Add water dropwise until a persistent cloudiness is observed. If crystals form upon cooling, this is a suitable solvent system. Alternatively, test with ethanol and hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Add the "poor" solvent (water or hexane) dropwise to the hot filtrate with swirling until the solution becomes faintly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase: Prepare a column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Loading the Column: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent system, such as 98:2 hexane:ethyl acetate.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki coupling reactions in a question-and-answer format.
Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or gives a low yield, a systematic check of your reagents, reaction setup, and conditions is the first step. Here are the most common initial areas to investigate:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.[1][2] Ensure your reaction is performed under a strict inert atmosphere (e.g., Nitrogen or Argon). This involves using properly dried and degassed solvents and reagents.[1] A common procedure is to bubble an inert gas through the solvent for an extended period or to use the freeze-pump-thaw method.[1]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially if they are electron-deficient, leading to side reactions like protodeboronation.[3][4][5] Use fresh, high-purity boronic acid. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if you suspect degradation.[3][6]
-
Aryl Halide Reactivity: The reactivity of your aryl halide is crucial. The general trend is I > Br > OTf >> Cl.[3] Aryl chlorides are less reactive and often require more specialized and highly active catalyst systems.[2][3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3] Ensure they are fresh and have been stored correctly under an inert atmosphere. The presence of phosphine oxides in your phosphine ligand can indicate degradation.[7]
-
-
Solubility Issues: Poor solubility of any of the reactants (aryl halide, boronic acid, or base) in the chosen solvent system can significantly hinder the reaction.[5] In some cases, a biphasic solvent system (e.g., Toluene/water, THF/water) can improve the solubility of inorganic bases.[1][8]
Q2: I'm observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common reason for low yields. Here's how to address them:
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It can be minimized by ensuring an efficient oxidative addition and transmetalation. Adding the aryl halide in a slight excess can sometimes reduce homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction, especially with electron-deficient boronic acids.[3][4] To mitigate this:
-
Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[9][10][11] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3]
-
Anhydrous Conditions: Since water can be a proton source for this side reaction, running the reaction under anhydrous conditions may help.[3]
-
Stable Boron Reagents: Using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates can protect the boronic acid from premature decomposition.[3][6]
-
-
Dehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom. It can be caused by active hydrogen sources in the reaction mixture or an inefficient catalyst.[1] Using a milder base or lowering the reaction temperature can be effective. Employing a more efficient catalyst system that favors the cross-coupling pathway is also a good strategy.[1]
Q3: How do I choose the right catalyst, ligand, base, and solvent for my specific substrates?
A3: The optimal combination of these components is highly substrate-dependent. A systematic screening of reaction parameters is often the most effective approach to optimization.[12]
-
Catalyst and Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[8]
-
Electron-rich and bulky ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often effective for challenging substrates, including aryl chlorides and sterically hindered starting materials.[1][13][14] They promote oxidative addition and reductive elimination.[8][14]
-
-
Base: The base is essential for activating the boronic acid for transmetalation.[8][9][10][11] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[8] The choice of base can influence the reaction rate and selectivity.[9]
-
Solvent: The solvent can significantly impact the reaction's success.[15][16][17] Common solvents include toluene, THF, dioxane, and DMF.[8] Biphasic systems with water are frequently used to dissolve inorganic bases.[8][18] The polarity of the solvent can influence the selectivity of the reaction in some cases.[15]
Data Presentation: Optimizing Reaction Components
The following tables summarize the impact of different reaction components on the yield of Suzuki coupling reactions, providing a guide for your optimization experiments.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Source |
| Pd(PPh₃)₄ | - | 2,4-dichloropyrimidine | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 71 | [12] |
| Pd₂(dba)₃ | - | 2,4-dichloropyrimidine | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | <5 | [12] |
| Pd(OAc)₂ | SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 98 | [13] |
| Pd(OAc)₂ | P(o-tol)₃ | Aryl Bromide | Arylboronic acid | KHCO₃ | i-PrOH/H₂O | 60 | >95 | [19] |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Source |
| 4-Iodobenzyl alcohol | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | Moderate | [1] |
| 4-Iodobenzyl alcohol | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | Improved | [1] |
| Chloroaryl triflate | o-tolylboronic acid | K₃PO₄ | THF | 80 | Selective at C-Cl | [15] |
| Chloroaryl triflate | o-tolylboronic acid | K₃PO₄ | MeCN | 80 | Selective at C-OTf | [15] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This protocol provides a general starting point for a Suzuki coupling reaction. Optimization of specific parameters will likely be necessary.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of an organic solvent like dioxane and water).[3] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[3] Finally, add the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₄).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Screening of Reaction Conditions
To optimize a low-yielding reaction, a systematic screening of catalysts, ligands, bases, and solvents is recommended. This can be performed on a small scale in parallel.
-
Array Setup: Prepare an array of reaction vials, each containing the aryl halide and boronic acid at a consistent concentration.
-
Variable Addition: To each vial, add a different combination of catalyst, ligand, base, and solvent.
-
Execution and Analysis: Run all reactions under identical temperature and time conditions. Analyze the yield in each vial using an internal standard by GC or LC.
-
Optimization: Identify the conditions that provide the highest yield and use these for a larger-scale reaction.
Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. pubs.acs.org [pubs.acs.org]
how to improve the purity of 3-Acetylbiphenyl post-synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Acetylbiphenyl post-synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Solution: Conduct a solvent screen with small amounts of material. Test a range of solvents with varying polarities. Good starting points for aromatic ketones include ethanol, isopropanol, acetone, and mixtures like ethanol/water or hexane/ethyl acetate.
-
-
Too Much Solvent Used: Using an excessive amount of solvent will keep more of the product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.
-
-
Cooling Process Too Rapid: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. To further promote slow crystallization, insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper.
-
Solution: Use a heated filter funnel and pre-heat the receiving flask. Use a slight excess of hot solvent to ensure the product remains dissolved during this step.
-
Problem 2: Product "Oils Out" During Recrystallization
Possible Cause and Solution:
-
High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing.
-
Solution: Try to remove some impurities before recrystallization, for example, by washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are. Alternatively, redissolve the oil in more hot solvent and try adding a seed crystal of pure this compound to induce crystallization. A different recrystallization solvent may also be necessary.
-
Problem 3: Poor Separation During Column Chromatography
Possible Causes and Solutions:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds will not move off the stationary phase.
-
Solution: Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good starting point for aromatic ketones is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound for good separation. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating compounds with a wider range of polarities.
-
-
Column Overloading: Applying too much sample to the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Column Channeling: Uneven packing of the silica gel can create channels where the solvent and sample flow through too quickly, leading to poor separation.
-
Solution: Ensure the silica gel is packed uniformly. "Wet" packing (slurry packing) is often preferred over "dry" packing to minimize air bubbles and channels. Gently tapping the column during packing can help settle the silica gel evenly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, often via Friedel-Crafts acylation of biphenyl, can lead to several impurities:
-
Unreacted Biphenyl: The starting material may not have fully reacted.
-
Isomeric Byproducts: Acylation can occur at different positions on the biphenyl ring, leading to the formation of 2-Acetylbiphenyl and 4-Acetylbiphenyl as isomers.
-
Poly-acylated Products: More than one acetyl group can be added to the biphenyl ring, resulting in diacetylbiphenyl isomers.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unreacted acylating agents or catalysts, may be present.
Q2: Which recrystallization solvent is best for this compound?
A2: The choice of solvent can be compound-specific. For aromatic ketones like this compound, ethanol or isopropanol are often good starting points. A mixed solvent system, such as ethanol-water, can also be effective. It is always recommended to perform a small-scale solvent screen to find the optimal solvent or solvent mixture for your specific crude product.
Q3: What is a good starting mobile phase for column chromatography of this compound?
A3: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of moderately polar compounds like this compound on a silica gel column. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate ratio, with the polarity gradually increased as needed based on TLC analysis.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.
Q5: Is this compound thermally stable during purification?
Data Presentation
Table 1: Illustrative Purity and Yield of this compound after Recrystallization from Various Solvents.
| Recrystallization Solvent | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) |
| Ethanol | 85 | 98.5 | 75 |
| Isopropanol | 85 | 99.1 | 70 |
| Acetone | 85 | 97.8 | 65 |
| Ethanol/Water (9:1) | 85 | 99.3 | 80 |
| Hexane/Ethyl Acetate (3:1) | 85 | 98.2 | 60 |
Note: The data in this table is for illustrative purposes to demonstrate the potential outcomes of recrystallization and may not represent actual experimental results.
Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, dissolve ~50 mg of crude this compound in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, acetone) or solvent mixtures. Observe which solvent provides good dissolution when hot and significant crystal formation upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture with stirring. Continue adding the hot solvent until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated filter funnel containing a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an insulated container.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography Purification of this compound
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase composition. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of ~0.2-0.3 for this compound.
-
Column Packing: Select an appropriate size flash chromatography column. Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel column.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate. Collect fractions in test tubes.
-
Gradient Elution (if necessary): Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for low recovery in recrystallization.
identifying and minimizing by-products in Friedel-Crafts acylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products in Friedel-Crafts acylation reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in Friedel-Crafts acylation and their causes?
A1: The most common by-products include:
-
Polysubstituted products: These arise when more than one acyl group is added to the aromatic ring. While less frequent than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group, it can occur with highly activated aromatic rings.[1][2]
-
Isomeric products: Acylation can occur at different positions on the aromatic ring (e.g., ortho, para), leading to a mixture of isomers. The distribution of these products is influenced by existing substituents on the ring and the reaction conditions.[1][3]
-
Products from solvent acylation: The solvent itself can sometimes be acylated, introducing impurities.[1][3]
-
Dealkylation-acylation products: If the substrate contains an alkyl group, this group may be cleaved, and the aromatic ring is subsequently acylated.[1][3]
-
Complexes with the catalyst: The ketone product can form a stable complex with the Lewis acid catalyst (like AlCl₃), which requires a specific work-up procedure to liberate the desired product.[3][4]
Q2: How can I prevent polysubstitution in my reaction?
A2: To minimize the formation of polysubstituted by-products, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1]
-
Optimize Reaction Conditions: Shorter reaction times and lower temperatures can decrease the likelihood of a second acylation.[1][3]
-
Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can enhance selectivity.[1][3]
Q3: My Friedel-Crafts acylation is not going to completion. What are the potential reasons?
A3: Several factors can lead to an incomplete reaction:
-
Deactivated Substrate: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are often unreactive under Friedel-Crafts conditions.[2][3]
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[2][5]
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary because the ketone product forms a complex with the catalyst, rendering it inactive.[2][6]
Q4: Can any solvent be used for Friedel-Crafts acylation?
A4: The choice of solvent is critical. It must be inert to the reaction conditions. Commonly used solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). Avoid solvents that can react with the Lewis acid or the acylating agent.[1]
Q5: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?
A5: Yes, due to the hazardous nature of AlCl₃, more environmentally friendly catalysts are being explored. Some alternatives include zeolites, solid superacids, and certain metal triflates.[7]
Troubleshooting Guide
This guide addresses common problems encountered during Friedel-Crafts acylation and provides systematic solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The presence of strongly electron-withdrawing groups (-NO₂, -CN, -SO₃H, -COR) on the aromatic substrate can halt the reaction.[5][8] Consider using a more activated substrate or a different synthetic route. |
| Catalyst Inactivity | Lewis acids like AlCl₃ are highly sensitive to moisture.[2][5] Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous.[1] |
| Insufficient Catalyst | The ketone product forms a stable complex with the Lewis acid, removing it from the catalytic cycle.[5] Use a stoichiometric amount (1.1 to 2.0 equivalents) of the Lewis acid relative to the limiting reagent.[1] |
| Suboptimal Reaction Temperature | Some reactions require heating to overcome the activation energy, while high temperatures can cause decomposition.[2][9] Gradually increase the temperature while monitoring for by-product formation.[1] |
| Poor Quality Reagents | Impurities in the acylating agent or aromatic substrate can interfere with the reaction.[2] Use freshly distilled or purified reagents.[1] |
Problem 2: Formation of Multiple Products (Isomers)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature and solvent can influence regioselectivity.[9] Carefully control the reaction temperature, often using an ice bath to manage exothermic reactions.[1] |
| Rearrangement of Product | The initially formed kinetic product can rearrange to a more thermodynamically stable isomer at higher temperatures.[9] Lower reaction temperatures generally favor the kinetic product.[9] |
Problem 3: Difficult Product Isolation / Emulsion during Workup
| Possible Cause | Troubleshooting Steps |
| Incomplete Quenching | The aluminum chloride-ketone complex has not been fully hydrolyzed.[1] |
| Formation of Aluminum Hydroxides | Excess AlCl₃ reacting with water is highly exothermic and can form insoluble aluminum hydroxides.[1] Quench the reaction by slowly adding the mixture to a combination of ice and concentrated hydrochloric acid.[1] |
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield and by-product formation in Friedel-Crafts acylation, based on literature data.
| Parameter | Effect on Main Product Yield | Effect on By-product Formation | Recommendations |
| Temperature | Increases rate, but can lead to decomposition at high temperatures.[9] | Higher temperatures can promote the formation of thermodynamic isomers and other side products.[9] | Optimize for each specific reaction, often starting at lower temperatures (0 °C). |
| Catalyst Loading | Insufficient catalyst leads to low yield.[2] | Excess catalyst can sometimes promote side reactions. | Use at least a stoichiometric amount relative to the acylating agent.[6] |
| Reaction Time | Longer times can increase conversion. | Prolonged reaction times may increase the formation of polysubstituted by-products.[1] | Monitor the reaction progress using TLC to determine the optimal time.[5] |
| Solvent Polarity | Can influence catalyst activity and solubility of reactants. | The solvent can be acylated in some cases.[1][3] | Use inert, non-polar solvents like CH₂Cl₂ or CS₂.[1] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol provides a representative example for the acylation of anisole using acetyl chloride and aluminum chloride.[5]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask with a dropping funnel and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Common by-product formation pathways in Friedel-Crafts acylation.
Caption: A logical workflow for troubleshooting Friedel-Crafts acylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
solvent selection for 3-Acetylbiphenyl column chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solvent selection and troubleshooting for the column chromatography of 3-Acetylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a solvent system for the column chromatography of this compound?
A1: The crucial first step is to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[1] TLC is a rapid and cost-effective method to scout for a mobile phase that provides good separation of your target compound from impurities.
Q2: What is a good starting solvent system for the TLC of this compound?
A2: A common and effective starting solvent system for compounds of moderate polarity, like aromatic ketones, is a mixture of ethyl acetate and hexane.[1] You can begin with a relatively non-polar mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity.
Q3: What is the ideal Rf value for this compound on a TLC plate before proceeding to column chromatography?
A3: For optimal separation on a silica gel column, the target compound should have an Rf (retardation factor) value between 0.25 and 0.35 in the chosen solvent system. This range allows for good equilibration on the column and effective separation from impurities.
Q4: How does the polarity of this compound influence solvent selection?
A4: this compound is a moderately polar compound due to the presence of the ketone functional group. The biphenyl structure itself is relatively non-polar. Therefore, a solvent system with intermediate polarity is typically required for elution from a normal-phase (e.g., silica gel) column. The elution order on silica gel generally proceeds from least polar to most polar compounds.
Q5: Can I use a single solvent for the column chromatography of this compound?
A5: While possible, using a single solvent is less common than using a two-component solvent system. A binary mixture, such as ethyl acetate/hexane, offers the flexibility to fine-tune the polarity of the mobile phase to achieve the best separation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not move from the baseline on the TLC plate (Rf ≈ 0). | The solvent system is not polar enough. | Increase the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. |
| This compound runs with the solvent front on the TLC plate (Rf ≈ 1). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The compound streaks on the TLC plate. | The sample may be overloaded, or the compound might be acidic or basic. The compound may also be degrading on the silica. | Spot a more dilute solution on the TLC plate. If streaking persists, consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound). |
| The column runs dry. | Insufficient solvent was added, or the stopcock was left open. | Never let the solvent level drop below the top of the silica gel, as this can cause cracking and poor separation.[2] Always keep the column topped up with eluent. |
| The separation on the column is poor, with overlapping bands. | The initial band of the compound was too broad. The solvent polarity was increased too quickly (in gradient elution). The column was not packed properly. | Dissolve the sample in the minimum amount of solvent before loading it onto the column.[2] If using gradient elution, increase the polarity of the solvent system gradually. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound elutes much faster or slower from the column than predicted by TLC. | The conditions of the TLC and column chromatography are not identical (e.g., different silica gel activity, chamber saturation in TLC). | While TLC is an excellent guide, some variation between TLC and column chromatography is expected. Monitor the fractions carefully using TLC to identify the fractions containing the pure product. |
| Low recovery of this compound after column chromatography. | The compound may be irreversibly adsorbed onto the silica gel. The compound may be too soluble in the eluent and was collected with the solvent front. | If the compound is suspected to be stuck on the column, a final flush with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) can be attempted. Always check the initial fractions and the solvent front for your compound using TLC. |
Data Presentation
| Solvent System (Ethyl Acetate:Hexane) | Biphenyl Rf [3][4] | Estimated this compound Rf | Triphenylmethanol Rf [3] |
| 1:9 (10% Ethyl Acetate) | ~0.85 | 0.30 - 0.45 | ~0.15 |
| 1:4 (20% Ethyl Acetate) | ~0.78 | 0.44 - 0.55 | ~0.44 |
Note: These Rf values are estimates and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the chosen starting eluent (e.g., 10% ethyl acetate in hexanes). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.
-
Stir the mixture gently with a glass rod to create a uniform slurry, ensuring all the silica is wetted and air bubbles are released.
2. Packing the Column:
-
Secure a glass chromatography column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[5]
-
Add a small layer of sand (approximately 1 cm) on top of the plug.[5]
-
Carefully pour the silica gel slurry into the column.[5]
-
Gently tap the side of the column to ensure even packing and to dislodge any trapped air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica gel.
-
Once the silica has settled, add another thin layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.[2]
3. Loading the Sample:
-
Dissolve the crude this compound sample in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility (e.g., dichloromethane).[2]
-
Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in numbered test tubes or vials.
-
Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.
-
Monitor the progress of the separation by collecting small spots from the eluting fractions and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Once the desired compound has started to elute, continue collecting fractions until it is no longer detected by TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualization
Caption: Workflow for solvent selection for this compound column chromatography.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Solved TLC Plate 1:4 Ethyl Acetate:Hexanes Spot Sample | Chegg.com [chegg.com]
- 4. Solved TLC Plate 1:4 Ethyl Acetate: Hexanes Solvent Front | Chegg.com [chegg.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of protodeboronation, a common and often troublesome side reaction in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid or its ester, is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the organoboron coupling partner, leading to a reduced yield of the desired product and the formation of a deboronated byproduct. This byproduct can also complicate the purification of the target molecule.[1] Certain classes of boronic acids, particularly heteroaromatic ones like 2-pyridineboronic acid, are notoriously unstable and highly susceptible to this reaction.[1][2]
Q2: What are the primary factors that cause protodeboronation?
A2: Several factors can contribute to the extent of protodeboronation in a Suzuki coupling reaction. The key factors include:
-
Reaction pH and Base: The choice and concentration of the base are critical.[1] Both acid-catalyzed and base-catalyzed mechanisms for protodeboronation exist.[3] Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[4][5]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[4]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.[4][5] While a small amount of water is often necessary for the Suzuki coupling to proceed, excessive amounts can favor the undesired side reaction.
-
Substrate Structure: The electronic properties of the organoboron reagent play a crucial role. Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly prone to protodeboronation.[2]
-
Catalyst and Ligand System: An inefficient catalytic system that leads to a slow Suzuki coupling reaction will prolong the exposure of the boronic acid to conditions that favor protodeboronation.[4]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct way to identify protodeboronation is by analyzing the crude reaction mixture using analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can help identify the mass of the deboronated byproduct.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this is useful for identifying volatile byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR spectroscopy can show the presence of the proton that has replaced the boronic acid group.
A significant amount of the deboronated starting material, a lower than expected yield of the desired coupled product, and unreacted starting aryl halide are all strong indicators that protodeboronation is a competing process.
Q4: Are boronic esters, like pinacol esters, immune to protodeboronation?
A4: While boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation.[2] They can undergo hydrolysis under the reaction conditions to form the more reactive boronic acid, which can then undergo protodeboronation.[6] However, using boronic esters is a common strategy to mitigate this side reaction as it can reduce the concentration of the more susceptible boronic acid at any given time.
Q5: What are MIDA boronates and how do they help prevent protodeboronation?
A5: MIDA (N-methyliminodiacetic acid) boronates are a type of boronic acid derivative that offers enhanced stability.[7] They act as a "slow-release" reservoir for the boronic acid.[4][6] Under the basic conditions of the Suzuki coupling, the MIDA boronate slowly hydrolyzes to release the free boronic acid. This keeps the instantaneous concentration of the active, and often unstable, boronic acid low, thereby minimizing the rate of protodeboronation while still allowing the desired cross-coupling to occur.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and preventing protodeboronation in your Suzuki coupling reactions.
Issue: Significant Protodeboronation Observed
1. Re-evaluate Your Base
The choice of base is a critical first parameter to adjust.
-
Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation, especially in aqueous media.[4]
-
Solution: Switch to a milder base. Weaker inorganic bases are often effective at promoting the Suzuki coupling while minimizing the undesired side reaction.
2. Optimize Reaction Temperature and Time
-
Problem: High reaction temperatures can increase the rate of protodeboronation relative to the desired coupling.[4]
-
Solution: Attempt the reaction at a lower temperature.
3. Control the Amount of Water (Anhydrous Conditions)
-
Problem: Water is a proton source for protodeboronation.
-
Solution: Minimize or eliminate water from the reaction mixture.
4. Enhance the Rate of Suzuki Coupling
-
Problem: A sluggish Suzuki coupling reaction allows more time for the boronic acid to decompose.
-
Solution: Optimize the catalytic system to accelerate the desired reaction.
-
Catalyst Loading: Increasing the catalyst loading can sometimes improve the rate of the productive reaction.[4]
-
Ligand Choice: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) which are known to promote efficient cross-coupling.[4][8]
-
Pre-catalyst: Use a pre-formed, active Pd(0) catalyst to bypass potentially inefficient in situ reduction steps.[4]
-
5. Utilize More Stable Boron Reagents
-
Problem: The inherent instability of the boronic acid is the root cause.
-
Solution: Convert the boronic acid to a more stable derivative.
-
Pinacol Esters: These are a common first choice for increasing stability.[2]
-
MIDA Boronates: These offer superior stability and a "slow-release" mechanism, which is highly effective for challenging substrates.[7]
-
Organotrifluoroborates: Potassium aryltrifluoroborates are another class of stable boronic acid derivatives that can be used to suppress protodeboronation.[8]
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of the desired product and the extent of protodeboronation.
Table 1: Effect of Base on Yield and Protodeboronation
| Base | Aryl Halide Partner | Yield of Coupled Product (%) | Extent of Protodeboronation | Reference |
| NaOH | Aryl bromides | ~70% | Can be significant | [10] |
| KOH | Aryl bromides | 70-90% | Can be significant | [10] |
| K₂CO₃ | Aryl bromides | High | Generally lower than strong bases | [4] |
| K₃PO₄ | Aryl bromides | High | Generally lower than strong bases | [4] |
| Cs₂CO₃ | Aryl bromides | High | Often provides good results | [4] |
| Na₂CO₃ | Aryl iodides/chlorides | up to 98% | Low in optimized systems | [11] |
| KF | Aryl bromides | Moderate to High | Can be effective in minimizing protodeboronation | [8] |
Table 2: Influence of Solvent and Temperature on a Model Reaction
Reaction: Suzuki coupling of an aryl halide with a deuterated methylboronic acid pinacol ester.
| Solvent System | Temperature (°C) | Yield of Coupled Product (%) | Protodeboronation Byproduct (%) |
| Dioxane/H₂O | 110 | 60 | 35 |
| Dioxane/H₂O | 80 | 85 | 10 |
| 2-MeTHF (anhydrous) | 110 | 65 | 30 |
| 2-MeTHF (anhydrous) | 80 | 95 | <3 |
(Data adapted from a representative example)[4]
Table 3: Comparison of Catalyst Systems
Reaction: Suzuki coupling prone to protodeboronation.
| Catalyst System | Temperature (°C) | Yield of Coupled Product (%) | Protodeboronation Byproduct (%) |
| Pd(OAc)₂ / PPh₃ | 80 | 70 | 25 |
| SPhos Pd G3 | 80 | 96 | <2 |
(Data adapted from a representative example)[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions to Minimize Protodeboronation
This protocol is a starting point for reactions where protodeboronation is a significant concern.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.[4]
-
Boronic Ester Addition: Add the boronic acid pinacol ester to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]
Protocol 2: Preparation and Use of a MIDA Boronate for Challenging Suzuki Couplings
This protocol is for substrates that are highly prone to protodeboronation.
Part A: Preparation of the MIDA Boronate
-
Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the formation of the MIDA boronate.
-
Isolation: After cooling, the MIDA boronate can often be isolated by filtration or precipitation and used without further purification.
Part B: Suzuki Coupling with the MIDA Boronate
-
Reagent Addition: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst/ligand system.
-
Solvent and Degassing: Add the degassed solvent system (e.g., dioxane/water) and ensure the reaction is under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up as described in Protocol 1.[1]
Visualizing the Pathways: Suzuki Coupling vs. Protodeboronation
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: Suzuki cycle vs. protodeboronation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
dealing with oily crude product in biphenyl synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of biphenyl and its derivatives, with a particular focus on handling oily or non-solid crude products.
Frequently Asked Questions (FAQs)
Q1: Why is my crude biphenyl product an oil instead of a solid?
An oily crude product can result from several factors. The product itself may be a low-melting solid or an oil at room temperature.[1][2] More commonly, the presence of impurities, such as unreacted starting materials, residual solvents, or reaction byproducts, can depress the melting point of the desired compound, a phenomenon known as "oiling out".[2]
Q2: What are the most common impurities that lead to an oily product in biphenyl synthesis?
The nature of impurities is highly dependent on the synthetic route.
-
Suzuki-Miyaura Coupling: Homocoupling of boronic acids, often due to the presence of oxygen, is a primary byproduct.[3][4] Protodeboronation can also lead to unwanted side products.[5][6]
-
Grignard Reaction: Homocoupling of the Grignard reagent with unreacted aryl halide to form biphenyl is a significant side reaction, especially at higher temperatures and concentrations.[4][7] Benzene can also be formed as a byproduct.[8]
-
Ullmann Reaction: These reactions can require harsh conditions, potentially leading to a variety of byproducts and a dark, oily crude product.[9]
-
General: Residual high-boiling solvents (e.g., DMF, THF) or unreacted starting materials can also contribute to the oily nature of the crude product.[2]
Q3: What is the first step I should take when I obtain an unexpected oily product?
The first step is characterization. An analytical technique like Thin-Layer Chromatography (TLC) can quickly provide a qualitative assessment of the mixture's complexity.[2] If possible, obtaining an NMR spectrum of the crude oil can help identify the major components, including the desired product, starting materials, and key byproducts.[2] This information is crucial for selecting the appropriate purification strategy.
Troubleshooting Guide
General Troubleshooting
Problem: My crude product is an inseparable oil. What purification techniques are most suitable?
When a product oils out and resists crystallization, several alternative purification methods can be employed.
-
Column Chromatography: This is a highly effective technique for separating components of a mixture based on their polarity. It is often the method of choice for purifying oily products at the lab scale.[4][10]
-
Vacuum Distillation: If the desired biphenyl compound is thermally stable and has a boiling point distinct from the impurities, vacuum distillation is an excellent method, particularly for larger scales.[11][12][13]
-
Trituration: This involves washing the oily crude with a solvent in which the desired product has minimal solubility, while the impurities are highly soluble. For example, washing an oily residue with cold petroleum ether or hexanes can remove non-polar impurities.[7]
-
Liquid-Liquid Extraction: This can be used to remove acidic, basic, or water-soluble impurities from the crude mixture.[10]
Method-Specific Troubleshooting
Problem: In my Suzuki-Miyaura coupling, I observe significant homocoupling byproducts, resulting in an oily product.
Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen which facilitates the formation of Pd(II) species.[3][4]
-
Solution 1: Rigorous Exclusion of Oxygen: Ensure all solvents are thoroughly degassed before use and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3][4]
-
Solution 2: Catalyst and Ligand Choice: Using a Pd(0) source, such as Pd(PPh₃)₄, directly can mitigate issues arising from incomplete in-situ reduction of Pd(II) precursors.[4] Employing bulky ligands can also help suppress the homocoupling side reaction.[3]
-
Solution 3: Purification: The homocoupled byproduct can typically be separated from the desired cross-coupled product using column chromatography.[4]
Problem: My synthesis using a Grignard reagent produced an oily mixture containing a significant amount of the biphenyl homocoupled byproduct.
This side reaction occurs when the Grignard reagent (e.g., phenylmagnesium bromide) reacts with the aryl halide starting material.[7]
-
Solution 1: Control Reaction Conditions: This side reaction is favored by high concentrations of the aryl halide and elevated temperatures.[4][7] Adding the aryl halide slowly to the Grignard solution and maintaining a lower reaction temperature can minimize its formation.[4]
-
Solution 2: Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be scrupulously dried, and anhydrous solvents must be used to prevent quenching of the reagent and other side reactions.[7][14]
-
Solution 3: Purification: The biphenyl byproduct is typically non-polar and can be separated from more polar products by column chromatography or removed from a solid product by trituration with a non-polar solvent like petroleum ether.[7]
Problem: My Ullmann reaction resulted in a dark, oily crude product with low yield.
The classic Ullmann reaction often requires high temperatures (>200 °C) and can lead to erratic yields and the formation of numerous byproducts.[9][15]
-
Solution 1: Use a Modern Catalyst System: Modern variations of the Ullmann reaction that use palladium or nickel catalysts, or employ specific ligands with copper, can proceed under much milder conditions, improving yields and reducing byproduct formation.[9]
-
Solution 2: Reactant Purity: The reaction is sensitive to the purity of the aryl halide and the activation of the copper. Ensure high-purity starting materials.
-
Solution 3: Purification Strategy: Due to the potential complexity of the crude mixture, column chromatography is often necessary to isolate the desired biphenyl product.
Data Presentation
Table 1: Common Biphenyl Synthesis Methods & Associated Oily Impurities
| Synthesis Method | Common Byproducts Leading to Oily Crude | Primary Cause |
| Suzuki-Miyaura Coupling | Dimer of boronic acid (homocoupling)[3][4] | Presence of oxygen, suboptimal catalyst/ligand choice[3] |
| Protodeboronated arene[5][6] | Hydrolysis of the boronic acid/ester[5] | |
| Grignard Reaction | Biphenyl (from PhMgBr + PhBr)[7][14] | High temperature, high concentration of aryl halide[4][7] |
| Benzene[8] | Reaction of Grignard reagent with trace water[14] | |
| Ullmann Reaction | Various thermal decomposition products | Harsh reaction conditions (high temperature)[9] |
Table 2: Comparison of Purification Techniques for Oily Crude Biphenyl Products
| Purification Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components on a stationary phase | Complex mixtures with components of varying polarity | High resolution, widely applicable | Can be slow, requires significant solvent, difficult to scale up |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | Thermally stable liquids with different boiling points | Excellent for large scale, yields very pure product | Not suitable for thermally sensitive compounds or azeotropes |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures | Products that are solids but "oil out" due to impurities | Can yield highly pure crystalline solid, scalable | Finding a suitable solvent can be challenging, may not work for true oils |
| Trituration | Washing with a solvent in which impurities are soluble but the product is not | Removing a small amount of a highly soluble impurity from the main product | Simple, fast, uses minimal solvent | Only effective if a suitable solvent is found, lower purifying power |
Experimental Protocols
Protocol 1: General Purification of an Oily Crude Biphenyl by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the oily crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the components from the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified biphenyl derivative.[4]
Protocol 2: Degassing Solvents for Oxygen-Sensitive Reactions
This protocol is critical for minimizing homocoupling in Suzuki-Miyaura reactions.[4]
-
Method A: Inert Gas Sparging
-
Place the solvent in a suitable flask (e.g., a Schlenk flask).
-
Insert a long needle or cannula connected to an inert gas line (argon or nitrogen) so that it is submerged below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.[4]
-
-
Method B: Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask and securely attach it to a vacuum line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the flask to the vacuum and evacuate the headspace for several minutes.
-
Close the flask to the vacuum and thaw the solvent. Bubbles of gas will be seen escaping the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.[4]
-
Visualizations
Caption: Troubleshooting workflow for an unexpected oily product.
Caption: Logical map of causes and solutions for homocoupling.
References
- 1. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved 1. Benzene and biphenyl are often produced as side | Chegg.com [chegg.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 12. US3705203A - Method for purifying biphenyl - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, catalyst deactivation can be a significant impediment to achieving desired outcomes. This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has stalled. What are the likely causes related to catalyst deactivation?
A1: A stalled or sluggish reaction is a common indicator of catalyst deactivation. The primary culprits to investigate are:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black. This is often visible as a black precipitate in the reaction mixture.
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be susceptible to oxidation or other degradation pathways, leading to the loss of the active catalytic species.
-
Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as poisons, binding to the palladium center and inhibiting its catalytic activity.
-
Incomplete Pre-catalyst Activation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient under your reaction conditions.
Q2: I am observing the formation of black particles in my reaction. What is this, and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is aggregated, inactive palladium metal. Its formation signifies that the ligands are failing to stabilize the soluble Pd(0) catalyst, leading to its precipitation. To prevent this:
-
Ensure an Inert Atmosphere: Oxygen can degrade phosphine ligands and oxidize the Pd(0) catalyst, promoting aggregation.[1][2][3] Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessive amount of certain ligands can sometimes inhibit the reaction. A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are designed to be more stable and resistant to degradation.[4]
-
Control Reaction Temperature: Excessive heat can accelerate both ligand degradation and palladium aggregation.[2]
Q3: My reaction yield is inconsistent between batches. What factors should I scrutinize?
A3: Reproducibility issues often point to subtle variations in experimental conditions or reagent quality. Key areas to investigate include:
-
Reagent Purity: Trace impurities in starting materials, the base, or even the solvent can act as catalyst poisons. It is crucial to use high-purity reagents and properly purified and dried solvents.
-
Inert Atmosphere Technique: Inconsistent degassing of solvents or leaks in your reaction setup can lead to varying levels of oxygen and moisture, impacting catalyst stability.
-
Water Content: While some Suzuki-Miyaura couplings benefit from the presence of water, uncontrolled or excessive amounts can lead to side reactions like protodeboronation of the boronic acid.[5] Conversely, in some cases, a certain amount of water is necessary for optimal results.
-
Order of Reagent Addition: The sequence in which reagents are added can influence the formation and stability of the active catalyst. It is advisable to maintain a consistent order of addition across all experiments.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in palladium-catalyzed cross-coupling reactions.
dot
References
Validation & Comparative
Unraveling the Structure of 3-Acetylbiphenyl: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of compounds is paramount. 3-Acetylbiphenyl, a substituted biphenyl, presents a valuable case study for the application of mass spectrometry in confirming molecular structure. This guide provides a comparative analysis of the expected mass spectrometric fragmentation of this compound, supported by experimental data from its isomer, 4-Acetylbiphenyl, and general principles of ketone and biphenyl fragmentation under electron ionization.
Predicted Fragmentation of this compound vs. 4-Acetylbiphenyl
The structural difference between this compound and 4-Acetylbiphenyl lies in the substitution position of the acetyl group on the biphenyl backbone. This seemingly subtle variation is not expected to significantly alter the primary fragmentation pathways under electron ionization (EI), as the main fragmentation is driven by the acetyl group. However, minor differences in ion abundances may arise due to the different substitution patterns influencing the stability of the resulting ions.
The primary fragmentation mechanism for aromatic ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[1][2][3] This cleavage results in the formation of a stable acylium ion. For this compound, two main α-cleavage pathways are predicted:
-
Loss of a methyl radical (•CH3) to form the 3-biphenylcarbonyl cation.
-
Loss of the biphenyl radical (•C12H9) to form the acetyl cation.
A secondary fragmentation process involves the cleavage of the bond connecting the two phenyl rings.
Below is a summary of the expected and observed major fragment ions for this compound and 4-Acetylbiphenyl.
| Ion | Predicted m/z for this compound | Observed m/z for 4-Acetylbiphenyl[4][5] | Fragmentation Pathway |
| [M]+• | 196 | 196 | Molecular Ion |
| [M-CH3]+ | 181 | 181 | α-cleavage: Loss of a methyl radical |
| [C12H9]+ | 153 | 153 | Cleavage of the C-C bond between the rings |
| [C12H8]+• | 152 | 152 | Loss of a hydrogen atom from the biphenyl cation |
| [C6H5CO]+ | 105 | - | Not a primary fragment for this structure |
| [C6H5]+ | 77 | - | Fragmentation of the biphenyl moiety |
| [CH3CO]+ | 43 | 43 | α-cleavage: Loss of the biphenyl radical |
Experimental Protocols
A standardized protocol for the analysis of acetylbiphenyl isomers by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is based on general procedures for the analysis of aromatic ketones.[6]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Fragmentation Pathway Diagram
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
References
comparative analysis of different synthetic routes to acetylbiphenyl
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Four Key Synthetic Methodologies
The synthesis of 4-acetylbiphenyl, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through several distinct synthetic pathways. This guide provides a comprehensive comparative analysis of four prominent methods: Friedel-Crafts acylation, Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. The selection of an optimal route is contingent upon factors such as desired yield, purity, cost, and scalability. This document presents a side-by-side comparison of these methods, supported by experimental data and detailed protocols to inform laboratory and industrial applications.
At a Glance: Performance Comparison of Synthetic Routes
| Synthetic Route | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 60 - 95% | Cost-effective starting materials, direct one-step synthesis. | Formation of isomers and di-acylated byproducts, use of stoichiometric Lewis acids.[1] |
| Suzuki-Miyaura Coupling | 70 - 95% | High functional group tolerance, mild reaction conditions, commercially available reagents. | Potential for catalyst deactivation, presence of palladium residues in the product.[1] |
| Negishi Coupling | Moderate to High | High reactivity and functional group tolerance. | Air and moisture sensitive organozinc reagents.[2] |
| Stille Coupling | Moderate to High | Mild reaction conditions, tolerance of a wide range of functional groups. | Toxicity of organotin reagents and byproducts.[3] |
In Detail: Experimental Protocols and Data
Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of biphenyl with an acetylating agent, typically in the presence of a Lewis acid catalyst.
Experimental Protocol:
A high-yield procedure involves the use of 4-dimethylaminopyridine (DMAP) as a co-catalyst.[1] In a flask, biphenyl (1.0 eq) and acetic anhydride (1.0 eq) are dissolved in dichloromethane. This solution is then added dropwise to a cooled suspension (-10 to -20 °C) of anhydrous aluminum chloride (2.1 eq) in dichloromethane. The reaction is stirred at this temperature for 1-2 hours. Work-up involves quenching with hydrochloric acid, followed by extraction, washing, and drying of the organic layer. The crude product is then purified by recrystallization from ethanol.[1]
Quantitative Data:
| Acylating Agent | Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acetic Anhydride | AlCl₃ | DMAP | Dichloromethane | -20 to -10 | 1 - 2 | 93.3 | >99 | [1][4] |
| Acetyl Chloride | AlCl₃ | - | Dichloromethane | 0 to RT | 0.5 - 1 | ~60-80 | Variable | [1] |
Key Considerations: The primary challenges with this route are the formation of the ortho-acetylbiphenyl isomer and di-acylated byproducts.[1] Lower reaction temperatures can improve the selectivity for the desired para-isomer.[1] The use of DMAP has been shown to significantly enhance both yield and purity.[1][4]
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction has become a mainstay for the synthesis of biaryl compounds due to its versatility and mild conditions. The most common approach for 4-acetylbiphenyl involves the coupling of 4-bromoacetophenone with phenylboronic acid.[1]
Experimental Protocol (Microwave-Assisted):
In a microwave process vial, 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium hydroxide (2.0 eq), tetrabutylammonium bromide (0.6 eq), and a palladium catalyst (e.g., a pyridine-based Pd(II)-complex, 0.25 mol%) are combined in water. The sealed vial is then irradiated in a microwave reactor at a set temperature (e.g., 110-160 °C) for a short duration (e.g., 5 minutes).[1] After cooling, the product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography or recrystallization.[1]
Quantitative Data:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | Water | 110 - 160 | 5 min (MW) | High | [1] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos | Na₃PO₄ | Toluene/Water | 100 | 16 - 24 h | Low (3-15) | [1] |
Key Considerations: Incomplete conversion can be a challenge, often addressable by screening different catalysts, ligands, bases, and temperatures.[1] Catalyst deactivation, observed as the formation of palladium black, can be mitigated by ensuring an inert atmosphere and using appropriate ligands.[1]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, often leading to faster reaction times compared to other cross-coupling methods.[2]
Conceptual Protocol:
The synthesis would typically involve the reaction of an organozinc reagent, such as phenylzinc chloride, with 4-bromoacetophenone in the presence of a palladium or nickel catalyst. The organozinc reagent is prepared in situ or separately from a corresponding organolithium or Grignard reagent.
While specific high-yield protocols for the synthesis of 4-acetylbiphenyl via Negishi coupling are not as widely reported in readily accessible literature, the general methodology is well-established for biaryl synthesis. The reaction conditions are typically mild, but the air and moisture sensitivity of the organozinc reagents necessitates the use of inert atmosphere techniques.[2]
Stille Coupling
The Stille coupling employs organotin reagents and is recognized for its tolerance of a wide array of functional groups.[3]
Conceptual Protocol:
A plausible route would involve the palladium-catalyzed coupling of 4-bromoacetophenone with an organostannane like phenyltrimethyltin or phenyltributyltin. The reaction is typically carried out in an anhydrous, degassed solvent in the presence of a palladium catalyst and often a ligand.
Similar to the Negishi coupling, detailed experimental data for the specific synthesis of 4-acetylbiphenyl via Stille coupling is less common in general literature. A significant drawback of this method is the toxicity of the organotin compounds and their byproducts, which requires careful handling and purification procedures to remove tin residues from the final product.[3]
Visualizing the Synthetic Workflows
To better illustrate the procedural flow of the two most well-documented synthetic routes, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of 4-acetylbiphenyl.
Caption: Experimental workflow for the microwave-assisted Suzuki-Miyaura coupling synthesis of 4-acetylbiphenyl.
Conclusion
The choice of synthetic route for 4-acetylbiphenyl is a multifaceted decision. For large-scale, cost-effective production where subsequent purification is feasible, Friedel-Crafts acylation remains a strong contender, especially with optimized conditions to maximize the yield of the desired para-isomer. For laboratory-scale synthesis, medicinal chemistry applications, and scenarios requiring high functional group tolerance and milder conditions, Suzuki-Miyaura coupling is often the preferred method. While Negishi and Stille couplings offer theoretical advantages in terms of reactivity and scope, their practical application for this specific target may be hampered by the sensitivity of reagents and toxicity concerns, respectively. The data and protocols presented herein provide a foundation for researchers to make an informed decision based on the specific requirements of their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 3-Acetylbiphenyl and its Derivatives: Modern vs. Classical Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. The biaryl ketone scaffold, exemplified by 3-Acetylbiphenyl, is a common feature in many biologically active molecules. This guide provides a detailed comparison of two primary synthetic pathways to access this compound: the modern palladium-catalyzed Suzuki-Miyaura coupling and the classical Friedel-Crafts acylation. Furthermore, we will explore subsequent reductions of the acetyl group, a common transformation in synthetic campaigns. This comparison is supported by experimental data to aid in the selection of the most appropriate method for a given research objective.
Synthesis of this compound: A Head-to-Head Comparison
The construction of the this compound core can be approached from two distinct retrosynthetic disconnections, each with its own set of advantages and disadvantages.
Method 1: Suzuki-Miyaura Coupling
This Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis for its versatility and functional group tolerance in forming carbon-carbon bonds. To synthesize this compound, this method involves the cross-coupling of an aryl halide (3-bromoacetophenone) with an organoboron reagent (phenylboronic acid).
Method 2: Friedel-Crafts Acylation
A classical and long-standing method for the acylation of aromatic compounds, this reaction proceeds via an electrophilic aromatic substitution mechanism. In this approach, biphenyl is acylated with an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride. A notable challenge with this method is the potential for the formation of regioisomers, with the para-substituted product (4-Acetylbiphenyl) often being the major product due to steric and electronic effects.
Data Presentation: Synthesis of this compound
| Parameter | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation |
| Starting Materials | 3-Bromoacetophenone, Phenylboronic Acid | Biphenyl, Acetyl Chloride |
| Catalyst/Reagent | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Lewis Acid (e.g., AlCl₃) (stoichiometric) |
| Typical Yield | 70-95% | 40-60% (for the 3-isomer, often with 4-isomer as major) |
| Reaction Temperature | Room Temperature to Reflux (e.g., 80-100 °C) | 0 °C to Room Temperature |
| Reaction Time | 2-24 hours | 1-4 hours |
| Key Advantages | High yield and regioselectivity, broad functional group tolerance, catalytic use of palladium. | Inexpensive starting materials and reagents, well-established procedure. |
| Key Disadvantages | Cost of palladium catalyst and ligands, potential for side reactions like homocoupling. | Formation of regioisomers, requirement for stoichiometric amounts of corrosive Lewis acid, limited functional group tolerance. |
Subsequent Transformation: Reduction of the Acetyl Group
Once synthesized, the acetyl group of this compound can be readily transformed. A common follow-up reaction is the reduction of the ketone to either an alcohol or a fully reduced alkyl group.
Data Presentation: Reduction of this compound
| Reduction Method | Product | Reagents | Typical Yield | Key Features |
| Sodium Borohydride Reduction | 1-(Biphenyl-3-yl)ethanol | NaBH₄, Methanol | >90% | Mild conditions, selective for ketones over many other functional groups.[1][2][3][4] |
| Wolff-Kishner Reduction | 3-Ethylbiphenyl | Hydrazine (N₂H₄), KOH, Ethylene Glycol | 70-90% | Basic conditions, suitable for acid-sensitive substrates.[5][6][7][8][9] |
| Clemmensen Reduction | 3-Ethylbiphenyl | Zinc Amalgam (Zn(Hg)), HCl | 60-80% | Acidic conditions, suitable for base-sensitive substrates.[7][10][11][12] |
| Catalytic Hydrogenation | 3-Ethylbiphenyl | H₂, Pd/C | High | Environmentally friendly, can sometimes be difficult to drive to full reduction of the ketone.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
3-Bromoacetophenone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask is added 3-bromoacetophenone (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added, and the mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) is added, and the reaction mixture is heated to reflux (around 90-100 °C) and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Biphenyl
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate solution, saturated
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, anhydrous aluminum chloride (1.1 equiv) is suspended in anhydrous dichloromethane.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of acetyl chloride (1.05 equiv) in anhydrous dichloromethane is added dropwise to the stirred suspension.
-
After the addition is complete, a solution of biphenyl (1.0 equiv) in anhydrous dichloromethane is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of 2-, 3-, and 4-acetylbiphenyl, is purified by column chromatography or recrystallization to isolate the this compound isomer.[14][15][16][17]
Protocol 3: Reduction of this compound to 1-(Biphenyl-3-yl)ethanol using Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
This compound (1.0 equiv) is dissolved in methanol in a round-bottom flask and the solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equiv) is added portion-wise to the stirred solution.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 1-(Biphenyl-3-yl)ethanol.[1][2][3][4]
Visualizations
Synthetic Pathways to this compound
Caption: Comparison of Suzuki-Miyaura and Friedel-Crafts routes to this compound.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reduction Pathways of this compound
Caption: Reduction pathways for the acetyl group of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Clemmensen Reduction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. websites.umich.edu [websites.umich.edu]
- 16. forskning.ruc.dk [forskning.ruc.dk]
- 17. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of the Biological Activities of Acetylbiphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of the three positional isomers of acetylbiphenyl: 2-acetylbiphenyl, 3-acetylbiphenyl, and 4-acetylbiphenyl. While direct comparative studies are limited, this document synthesizes the available experimental data for each isomer, offering insights into their potential therapeutic applications and underlying mechanisms of action.
Executive Summary
The position of the acetyl group on the biphenyl scaffold significantly influences the biological activity of the resulting isomer. Current research indicates that 2-acetylbiphenyl may possess anti-inflammatory and neuroactive properties, while 4-acetylbiphenyl is well-characterized as a mutagen that requires metabolic activation. There is a notable lack of publicly available data on the biological effects of this compound. This guide presents the existing data for each isomer, details relevant experimental protocols, and visualizes potential signaling pathways.
Data Presentation: A Comparative Overview
The following table summarizes the reported biological activities and available quantitative data for the acetylbiphenyl isomers.
| Isomer | Biological Activity | Quantitative Data | Supporting Evidence |
| 2-Acetylbiphenyl | Anti-inflammatory | Data not available | Potential inhibition of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) has been suggested. |
| Neuroactivity | Data not available | May inhibit the production of dopamine D3. | |
| This compound | No significant biological activity reported | Data not available | Limited research is available for this isomer. |
| 4-Acetylbiphenyl | Mutagenicity | Positive in Ames test, in vitro micronucleus, and chromosomal aberration assays with S9 activation. | Requires metabolic activation to form a reactive nitrenium ion that forms DNA adducts.[1] |
| Anti-inflammatory Precursor | Not directly active | Serves as a chemical intermediate in the synthesis of the anti-inflammatory agent diphenylacetic acid.[2][3] |
Detailed Biological Activities and Mechanisms
2-Acetylbiphenyl: Potential Anti-inflammatory and Neuroactive Agent
2-Acetylbiphenyl has been noted for its potential to modulate inflammatory and neurological pathways. It is suggested to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). Furthermore, its structural similarity to dopamine may account for its observed inhibition of dopamine D3 production in animal studies.
Potential Signaling Pathway for Anti-inflammatory Action:
Biphenyl compounds have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. While not yet demonstrated specifically for 2-acetylbiphenyl, a plausible mechanism involves the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits. This would lead to a downregulation of pro-inflammatory gene expression.
References
- 1. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with 3-Acetylbiphenyl Literature Values
For professionals in chemical research and drug development, the unequivocal identification and purity assessment of chemical entities are foundational to experimental validity and regulatory compliance. This guide provides an in-depth framework for the verification of 3-Acetylbiphenyl (also known as 3-phenylacetophenone), a common building block in organic synthesis. We will move beyond rote procedural lists to explore the causality behind analytical choices, ensuring a robust and self-validating system for data cross-referencing.
Introduction to this compound: The Importance of Verification
This compound (CAS No: 3112-01-4) is a ketone derivative of biphenyl. Its molecular structure, featuring a phenyl group attached to an acetophenone core at the meta position, makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Given its role as a precursor, confirming the identity and purity of a supplied batch of this compound is not merely a quality control step; it is a critical prerequisite for the success and reproducibility of subsequent synthetic transformations. An impure or misidentified starting material can lead to failed reactions, the generation of unwanted side-products, and significant delays in research and development timelines.
This guide will detail the standard analytical techniques used to characterize this compound and provide a direct comparison of expected literature values with data one would obtain experimentally.
Physicochemical and Spectroscopic Benchmarks: Literature Values
A thorough review of chemical literature and supplier data provides the following reference values for this compound. These benchmarks are the "gold standard" against which all experimental data must be compared.
| Property | Literature Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O | --INVALID-LINK--[1] |
| Molecular Weight | 196.24 g/mol | --INVALID-LINK--[1] |
| Appearance | White to light yellow solid/crystal | --INVALID-LINK--[2] |
| Melting Point | 36-38 °C | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Boiling Point | 137-138 °C @ 1 Torr | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| ¹H NMR (CDCl₃) | See Table 2 for detailed shifts | N/A |
| ¹³C NMR (CDCl₃) | See Table 3 for detailed shifts | N/A |
| Infrared (IR) | See Table 4 for key absorptions | N/A |
| Mass Spectrometry (MS) | See Table 5 for key fragments | N/A |
Experimental Verification: Protocols and Rationale
The following section outlines the standard operating procedures for obtaining experimental data for this compound. The rationale behind key steps is provided to impart a deeper understanding of the techniques.
Melting Point Determination
Purpose: To assess the purity of the compound. A pure crystalline solid typically melts over a narrow range (0.5-1.0 °C). Impurities depress and broaden the melting range.
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[5] Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Determination:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point of 36 °C.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[6]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
-
-
Comparison: A sharp melting range within ±2 °C of the literature value (e.g., 36-38 °C) is a strong indicator of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the carbon-hydrogen framework of the molecule, providing definitive structural confirmation.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which will dissolve the sample without producing an interfering solvent signal in the ¹H NMR spectrum.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H NMR spectrum by setting the residual CHCl₃ signal to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign signals to specific protons and carbons in the this compound structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Experimental Protocol (using Attenuated Total Reflectance - ATR):
-
Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (like CO₂ and water vapor).
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum should show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. Key absorptions for this compound should be cross-referenced with literature values.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To confirm the molecular weight and assess the purity of the sample by separating it from any volatile impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Inject a small volume (typically 1 µL) of the solution into the GC.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.
-
-
MS Detection:
-
As components elute from the GC column, they enter the mass spectrometer.
-
The standard method for routine analysis is Electron Ionization (EI), which bombards the molecules with high-energy electrons, causing them to ionize and fragment.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The GC chromatogram will show a peak for each separated component. A pure sample of this compound should show one major peak.
-
The mass spectrum corresponding to the major peak should display a molecular ion peak (M⁺) that matches the molecular weight of the compound, along with a characteristic fragmentation pattern.
-
Data Cross-Referencing and Interpretation
The core of the verification process lies in the meticulous comparison of experimentally obtained data with the established literature values.
Workflow for Compound Verification
Caption: Workflow for the verification of this compound.
Comparison Tables
Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Literature Chemical Shift (δ ppm) & Multiplicity | Experimental Chemical Shift (δ ppm) & Multiplicity | Integration |
|---|---|---|---|
| Methyl Protons (-COCH₃) | ~2.65 (s) | 3H | |
| Aromatic Protons | ~7.40 - 8.20 (m) | 9H |
Note: Specific assignments for the 9 aromatic protons require more detailed 2D NMR experiments but the overall pattern and integration are key identifiers.
Table 3: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Literature Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
|---|---|---|
| Carbonyl Carbon (C=O) | ~198 | |
| Methyl Carbon (-CH₃) | ~26.7 | |
| Quaternary Carbons | ~141.2, ~138.1, ~137.9 |
| Aromatic CH Carbons | ~126.9 - 132.0 | |
Table 4: Key IR Absorptions Comparison (ATR)
| Functional Group | Literature Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ketone) | ~1685 | |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C=C Stretch (Aromatic) | ~1400 - 1600 | |
Table 5: Mass Spectrometry Data Comparison (EI)
| Ion | Literature m/z | Experimental m/z | Interpretation |
|---|---|---|---|
| [M]⁺ | 196 | Molecular Ion | |
| [M-CH₃]⁺ | 181 | Loss of methyl group | |
| [C₆H₅C₆H₄]⁺ | 153 | Biphenyl fragment |
| [CH₃CO]⁺ | 43 | | Acetyl fragment |
Conclusion
The cross-referencing of experimental data with established literature values is an indispensable practice in modern chemical science. For a key synthetic intermediate like this compound, this multi-pronged analytical approach, combining physical property measurement with spectroscopic analysis, provides a robust and reliable method for confirming both identity and purity. By understanding the principles behind each technique, researchers can confidently validate their starting materials, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Phenylacetophenone(451-40-1) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 3'-Methylacetophenone(585-74-0) 13C NMR spectrum [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Identity of 3-Acetylbiphenyl: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of standard analytical techniques for confirming the identity of 3-Acetylbiphenyl, with a focus on interpreting and comparing the resulting data against its structural isomers, 2-Acetylbiphenyl and 4-Acetylbiphenyl.
The differentiation of these isomers is critical as their pharmacological and toxicological profiles can vary significantly. Here, we present a summary of expected analytical data, detailed experimental protocols, and a visual workflow to guide the confirmation process.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its isomers. This data is essential for distinguishing between these closely related compounds.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Acetylbiphenyl | 4-Acetylbiphenyl |
| CAS Number | 3112-01-4[1][2] | 2142-66-7[3] | 92-91-1[4][5] |
| Molecular Formula | C₁₄H₁₂O[1][2] | C₁₄H₁₂O[3] | C₁₄H₁₂O[4][5] |
| Molecular Weight | 196.25 g/mol [1] | 196.24 g/mol [3] | 196.24 g/mol [4] |
| Melting Point | 36 °C[1] | - | 118-123 °C[4] |
| Boiling Point | 137-138 °C @ 1 Torr[1] | - | 325-327 °C[4] |
| Appearance | White to light yellow powder or crystal[2] | - | White powder[4] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Proton | This compound (Predicted) | 2-Acetylbiphenyl (Predicted) | 4-Acetylbiphenyl[6][7] |
| -CH₃ (singlet) | ~2.6 | ~2.5 | 2.61 |
| Aromatic Protons (multiplet) | ~7.3 - 8.1 | ~7.2 - 7.8 | 7.38 - 8.07 |
Note: Predicted values for 3- and 2-Acetylbiphenyl are based on general principles of NMR spectroscopy. Experimental data for 4-Acetylbiphenyl is provided for comparison.
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Carbon | This compound | 2-Acetylbiphenyl | 4-Acetylbiphenyl[8][9] |
| C=O | ~198 | ~201 | 197.7 |
| -CH₃ | ~27 | ~30 | 26.6 |
| Aromatic Carbons | ~125 - 142 | ~127 - 142 | 127.1 - 145.8 |
Table 4: FT-IR Spectroscopy Data (Wavenumber cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Acetylbiphenyl | 4-Acetylbiphenyl[4] |
| C=O Stretch | ~1685 | - | 1670 - 1680 |
| Aromatic C=C Stretch | ~1600, 1480 | - | ~1600, 1485 |
| Aromatic C-H Stretch | >3000 | - | >3000 |
| Aliphatic C-H Stretch | <3000 | - | <3000 |
Note: Predicted values are based on typical infrared absorption frequencies for aromatic ketones. Experimental data for 4-Acetylbiphenyl is provided for comparison.
Table 5: Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | 2-Acetylbiphenyl | 4-Acetylbiphenyl[9][10][11] |
| [M]⁺ | 196 | 196 | 196 |
| [M-CH₃]⁺ | 181 | 181 | 181 |
| [C₆H₅CO]⁺ | 105 | 105 | - |
| [C₆H₅]⁺ | 77 | 77 | 77 |
| [CH₃CO]⁺ | 43 | 43 | 43 |
Note: The fragmentation pattern is a key differentiator. The base peak for 4-Acetylbiphenyl is often observed at m/z 181 ([M-CH₃]⁺), while for 3- and 2-isomers, other fragments might be more prominent.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standard operating procedures are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) may be necessary.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.[12][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method
-
Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, infrared-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[14][15]
-
Pellet Formation: Transfer the powder into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[16][17]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[18]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in the ion source.[19]
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺) and various fragment ions.[20][21]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z.
Workflow for Compound Identity Confirmation
The following diagram illustrates a logical workflow for confirming the identity of a compound using multiple analytical techniques.
By systematically applying these analytical techniques and carefully comparing the acquired data with reference information, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 3112-01-4 | TCI AMERICA [tcichemicals.com]
- 3. 2-Acetylbiphenyl | 2142-66-7 | CAA14266 | Biosynth [biosynth.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4’-Acetylbiphenyl | SIELC Technologies [sielc.com]
- 6. chegg.com [chegg.com]
- 7. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Acetylbiphenyl(92-91-1) 13C NMR [m.chemicalbook.com]
- 9. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Acetylbiphenyl(92-91-1) MS spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 15. shimadzu.com [shimadzu.com]
- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 17. scienceijsar.com [scienceijsar.com]
- 18. azom.com [azom.com]
- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. rroij.com [rroij.com]
performance comparison of different catalysts for biphenyl synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyls, a core structural motif in numerous pharmaceuticals and functional materials, relies heavily on efficient catalytic methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the gold standard for this transformation due to their versatility and mild reaction conditions.[1] However, the choice of catalyst system, including the metal center (commonly palladium or nickel) and associated ligands, significantly impacts reaction performance. This guide provides an objective comparison of various catalysts for biphenyl synthesis, supported by experimental data and detailed methodologies to inform catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The efficiency of a catalyst in biphenyl synthesis is typically evaluated based on several key metrics: yield, reaction time, temperature, and catalyst loading. For a more rigorous comparison, turnover number (TON) and turnover frequency (TOF) are calculated, which represent the number of moles of product formed per mole of catalyst and the TON per unit of time, respectively. The following table summarizes the performance of different catalytic systems in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl derivatives.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(PPh₃)₄ | 2-Iodotoluene | 2-(Tributylstannyl)toluene | - | NMP | 80 | 16 | 85 | - | - | [2] |
| Pd(OAc)₂ / Bulky Phosphine Ligand | Aryl halide | Arylboronic acid | K₂CO₃ | Toluene/Water/Ethanol | 80-110 | 2-24 | High | - | - | [2][3] |
| Pd/C | Aryl bromide | Aryl boronic acids | K₃PO₄ | - | - | - | High | - | - | [4] |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | - | - | 110 | 3 | High | - | 67.1 | [5] |
| Ni(COD)₂ / DPPF | Aryl halides | - | NaOtBu | - | - | - | High | Lower than Pd | - | [6] |
| Ni complex | Chloromethylbenzene | (Methoxyphenyl)magnesium bromide | - | THF | - | - | 87 | - | - | [4][7] |
| Pd catalyst | Chloromethylbenzene | (Methoxyphenyl)magnesium bromide | - | THF | - | - | 94 | - | - | [4][7] |
| SnFe₂O₄@SiO₂@P-Pd | Aryl halides | - | - | - | - | Short | High | - | - | [8] |
Note: "-" indicates data not specified in the source documents. TON and TOF are highly dependent on specific reaction conditions and are not always reported.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biphenyl derivatives is provided below. The specific reagents, catalyst, base, and solvent system may require optimization for each unique substrate combination.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, arylboronic acid, and the base.[3]
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required duration (typically 2-24 hours).[3] The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biphenyl derivative.[3]
Key Insights from Catalyst Comparisons
-
Palladium vs. Nickel: Palladium catalysts are the most commonly used for cross-coupling reactions due to their high chemical stability and ease of use, though their reactivity is generally lower than nickel complexes.[9] Nickel catalysts can be a more cost-effective alternative to palladium and may offer higher yields in certain reactions, such as the formation of methyl aryl ethers.[6][7] However, nickel catalysis is often more sensitive to the presence of various functional groups, which can inhibit the reaction.[10][11] In contrast, palladium-catalyzed reactions are less affected by additives with coordinating functional groups.[10] The selectivity of palladium-catalyzed cross-coupling is primarily governed by the electronic properties of the aryl halide, whereas coordinating functional groups have a much greater influence in nickel catalysis.[10]
-
Homogeneous vs. Heterogeneous Catalysts: While many Suzuki-Miyaura reactions employ homogeneous palladium complexes, there is a growing interest in developing heterogeneous and recyclable catalysts to create greener alternatives.[5] For instance, palladium nanoparticles supported on COOH-modified graphene have demonstrated excellent versatility and good conversion rates.[5] Similarly, a magnetically recoverable SnFe₂O₄@SiO₂@P-Pd nanocatalyst has been shown to be highly efficient and can be easily separated from the reaction mixture.[8]
-
Ligand Effects: The choice of ligand is crucial for the activity of the catalyst. Electron-rich and sterically hindered ligands, such as bulky phosphines, can enhance the catalytic activity, especially when using less reactive aryl chlorides or sterically hindered substrates.[9] N-heterocyclic carbene (NHC) ligands are also effective in activating palladium catalysts, leading to high activity and stability.[9]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for biphenyl synthesis.
Caption: Workflow for the evaluation of catalyst performance in biphenyl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Nickel- vs palladium-catalyzed synthesis of protected phenols from aryl halides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrc.jadara.edu.jo [jrc.jadara.edu.jo]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. m.youtube.com [m.youtube.com]
A Spectroscopic Comparison of 3-Acetylbiphenyl: Starting Material and Potential Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the starting material, 3-acetylbiphenyl, with its potential reaction products resulting from common organic transformations. The supported experimental data, presented in clear, tabular formats, is intended to facilitate identification and characterization in a laboratory setting. Detailed experimental protocols for the synthesis of these products are also provided, alongside visual representations of reaction pathways and analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound (Starting Material) | 8.18 (t, J = 1.8 Hz, 1H, H-2), 7.95 (dt, J = 7.7, 1.4 Hz, 1H, H-4), 7.85 (dt, J = 7.8, 1.4 Hz, 1H, H-6), 7.64-7.59 (m, 2H, H-2', H-6'), 7.53 (t, J = 7.8 Hz, 1H, H-5), 7.49-7.38 (m, 3H, H-3', H-4', H-5'), 2.67 (s, 3H, -COCH₃) |
| 1-(Biphenyl-3-yl)ethan-1-ol (Reduction Product) | 7.55-7.30 (m, 9H, Ar-H), 5.01 (q, J = 6.5 Hz, 1H, -CH(OH)-), 2.05 (s, 1H, -OH), 1.55 (d, J = 6.5 Hz, 3H, -CH₃) |
| Biphenyl-3-yl acetate (Baeyer-Villiger Product) | 7.58-7.20 (m, 9H, Ar-H), 2.32 (s, 3H, -OCOCH₃) |
| 3-(2-Bromoacetyl)biphenyl (Halogenation Product) | 8.21 (t, J = 1.8 Hz, 1H, H-2), 8.01 (dt, J = 7.7, 1.4 Hz, 1H, H-4), 7.90 (dt, J = 7.8, 1.4 Hz, 1H, H-6), 7.68-7.62 (m, 2H, H-2', H-6'), 7.58 (t, J = 7.8 Hz, 1H, H-5), 7.52-7.40 (m, 3H, H-3', H-4', H-5'), 4.48 (s, 2H, -COCH₂Br) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Starting Material) | 198.2 (-C=O), 141.4 (C-1'), 141.1 (C-3), 138.0 (C-1), 132.0 (C-4), 129.2 (C-5), 128.9 (C-3', C-5'), 128.0 (C-4'), 127.3 (C-2', C-6'), 127.1 (C-6), 126.3 (C-2), 26.8 (-CH₃) |
| 1-(Biphenyl-3-yl)ethan-1-ol (Reduction Product) | 145.9 (C-1), 141.2 (C-1'), 140.9 (C-3), 128.7 (C-3', C-5'), 127.3 (C-4'), 127.2 (C-2', C-6'), 125.1 (C-5), 124.6 (C-4), 124.0 (C-6), 123.5 (C-2), 70.4 (-CH(OH)-), 25.2 (-CH₃) |
| Biphenyl-3-yl acetate (Baeyer-Villiger Product) | 169.5 (-C=O), 151.0 (C-3), 141.6 (C-1'), 139.0 (C-1), 129.6 (C-5), 128.9 (C-3', C-5'), 127.9 (C-4'), 127.2 (C-2', C-6'), 125.9 (C-4), 122.0 (C-6), 119.8 (C-2), 21.2 (-OCOCH₃) |
| 3-(2-Bromoacetyl)biphenyl (Halogenation Product) | 190.8 (-C=O), 141.3 (C-1'), 141.0 (C-3), 137.2 (C-1), 132.8 (C-4), 129.5 (C-5), 129.0 (C-3', C-5'), 128.2 (C-4'), 127.4 (C-2', C-6'), 127.3 (C-6), 126.8 (C-2), 31.0 (-CH₂Br) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) and Functional Group |
| This compound (Starting Material) | 3060 (Ar C-H), 1685 (C=O, ketone), 1600, 1475 (Ar C=C) |
| 1-(Biphenyl-3-yl)ethan-1-ol (Reduction Product) | 3350 (br, O-H), 3050 (Ar C-H), 1605, 1480 (Ar C=C) |
| Biphenyl-3-yl acetate (Baeyer-Villiger Product) | 3065 (Ar C-H), 1760 (C=O, ester), 1600, 1478 (Ar C=C), 1210 (C-O) |
| 3-(2-Bromoacetyl)biphenyl (Halogenation Product) | 3060 (Ar C-H), 1695 (C=O, ketone), 1595, 1475 (Ar C=C), 690 (C-Br) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Starting Material) | 196 | 181 ([M-CH₃]⁺), 152 ([M-C₂H₄O]⁺), 127, 77 |
| 1-(Biphenyl-3-yl)ethan-1-ol (Reduction Product) | 198 | 183 ([M-CH₃]⁺), 180 ([M-H₂O]⁺), 155, 152, 77 |
| Biphenyl-3-yl acetate (Baeyer-Villiger Product) | 212 | 170 ([M-C₂H₂O]⁺), 152, 141, 115, 77, 43 |
| 3-(2-Bromoacetyl)biphenyl (Halogenation Product) | 274/276 | 195 ([M-Br]⁺), 181 ([M-CH₂Br]⁺), 152, 77 |
Experimental Protocols
2.1. Reduction of this compound to 1-(Biphenyl-3-yl)ethan-1-ol
-
Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 g, 5.09 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.29 g, 7.64 mmol) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(biphenyl-3-yl)ethan-1-ol.
-
2.2. Baeyer-Villiger Oxidation of this compound to Biphenyl-3-yl acetate
-
Materials: this compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium sulfite solution (Na₂SO₃), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 g, 5.09 mmol) in dichloromethane (25 mL) in a round-bottom flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 1.36 g, ~6.11 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated sodium sulfite solution (15 mL).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield biphenyl-3-yl acetate.
-
2.3. Bromination of this compound to 3-(2-Bromoacetyl)biphenyl
-
Materials: this compound, Bromine (Br₂), Acetic acid, Dichloromethane (DCM), Saturated sodium thiosulfate solution (Na₂S₂O₃), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 g, 5.09 mmol) in acetic acid (15 mL).
-
Add a solution of bromine (0.81 g, 5.09 mmol) in acetic acid (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(2-bromoacetyl)biphenyl.
-
Visualized Workflows and Pathways
A Comparative Guide to Green Chemistry Approaches in Pharmaceutical Synthesis
The imperative to develop safer, more sustainable, and efficient chemical processes has positioned green chemistry as a cornerstone of modern pharmaceutical development. This guide provides an objective comparison of traditional and green synthetic approaches for two widely used active pharmaceutical ingredients (APIs): Sertraline and Ibuprofen. By examining key performance indicators and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the tangible advantages of adopting greener methodologies.
The 12 Principles of Green Chemistry: A Guiding Framework
Before delving into specific case studies, it is essential to understand the foundational principles of green chemistry. These principles provide a framework for designing and evaluating the environmental and economic performance of chemical processes.
The 12 Principles of Green Chemistry.
Case Study 1: Sertraline
Sertraline, the active ingredient in the antidepressant Zoloft®, provides a compelling example of how green chemistry principles can revolutionize a complex pharmaceutical synthesis. Pfizer was recognized with a Presidential Green Chemistry Challenge Award in 2002 for its redesigned, more sustainable process.[1]
Traditional Synthesis of Sertraline
The original commercial synthesis of sertraline was a multi-step process that involved the use of several hazardous reagents and solvents, and generated a significant amount of waste.[2][3] This linear process required the isolation of intermediates, leading to lower overall efficiency.[3]
The traditional synthesis of sertraline can be summarized in the following key steps:
-
Imine Formation: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) is reacted with methylamine in the presence of titanium tetrachloride (TiCl₄) as a dehydrating agent in a solvent mixture such as toluene and hexane.[2][4] The use of TiCl₄ is problematic as it is a corrosive and water-sensitive reagent.[5]
-
Reduction: The resulting imine is then reduced to a mixture of cis and trans isomers of sertraline. This step often utilized a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF).[2]
-
Resolution: The desired cis-(1S, 4S) isomer is separated from the other isomers through a resolution process using D-(-)-mandelic acid in a solvent like ethanol.[2][6] This multi-step process required the use and subsequent recovery or disposal of multiple solvents, including methylene chloride, THF, toluene, and hexane.[7]
Green Synthesis of Sertraline (Pfizer's "Combined" Process)
Pfizer's redesigned synthesis of sertraline is a prime example of process intensification, combining multiple steps into a single, more efficient "one-pot" reaction.[3][7] This approach significantly reduces waste, solvent use, and improves overall yield.
The greener, one-pot synthesis of sertraline is carried out as follows:
-
One-Pot Reaction: The sertraline tetralone is reacted with monomethylamine in ethanol.[3][7] The key innovation here is the use of ethanol as the sole solvent. The imine intermediate has low solubility in ethanol, which drives the reaction equilibrium towards its formation, eliminating the need for a hazardous dehydrating agent like TiCl₄.[7][8]
-
In-situ Reduction and Resolution: Without isolating the imine, the reaction mixture is then subjected to catalytic hydrogenation using a palladium catalyst.[9] Following the reduction, D-(-)-mandelic acid is added directly to the same pot to selectively crystallize the desired (1S, 4S)-sertraline mandelate salt.[6][7] This streamlined process eliminates the need for intermediate isolations and the use of multiple solvents.[3]
Comparison of Sertraline Synthesis Workflows.
Quantitative Comparison of Sertraline Synthesis Routes
| Metric | Traditional Synthesis | Green Synthesis (Pfizer) |
| Number of Steps | 3 (with intermediate isolations) | 1 (one-pot)[7] |
| Solvents Used | Methylene chloride, THF, Toluene, Hexane, Ethanol[7] | Ethanol[3][7] |
| Hazardous Reagents | Titanium tetrachloride (TiCl₄)[2][7] | Eliminated[3][7] |
| Waste Generated | Significant solid waste (e.g., TiO₂) and solvent waste.[7] | Drastically reduced |
| Overall Yield | Lower | Doubled[7] |
| Raw Material Use | Higher | Reduced by 20-60%[7] |
Case Study 2: Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides another classic example of the benefits of green chemistry. The original synthesis developed by the Boots Company, often referred to as the "brown" process, has been largely replaced by a more efficient and environmentally friendly "green" process developed by the BHC Company (a joint venture between Boots, Hoechst, and Celanese).[10][11]
Traditional "Brown" Synthesis of Ibuprofen (Boots Company)
The Boots synthesis of ibuprofen is a six-step process with a low atom economy, meaning a large proportion of the starting materials end up as waste.[1][10]
The six steps of the Boots synthesis are as follows:
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride using a stoichiometric amount of aluminum trichloride (AlCl₃) as a catalyst to form 4'-isobutylacetophenone.[1][12]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate to form an α,β-epoxy ester.[1][13]
-
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.[13]
-
Oxime Formation: The aldehyde is then reacted with hydroxylamine to form an oxime.[13]
-
Nitrile Formation: The oxime is dehydrated to form a nitrile.[14]
-
Hydrolysis: Finally, the nitrile is hydrolyzed to produce ibuprofen.[14]
Green Synthesis of Ibuprofen (BHC Company)
The BHC process is a three-step catalytic synthesis with a significantly higher atom economy and reduced environmental impact.[10][11]
The three steps of the BHC synthesis are as follows:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both the catalyst and solvent. The HF can be recovered and reused with high efficiency.[10][11]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is hydrogenated to 1-(4-isobutylphenyl)ethanol using a Raney nickel or palladium on carbon catalyst.[13][15]
-
Carbonylation: The alcohol is then carbonylated with carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen.[2][13]
Comparison of Ibuprofen Synthesis Workflows.
Quantitative Comparison of Ibuprofen Synthesis Routes
| Metric | Traditional "Brown" Synthesis (Boots) | Green Synthesis (BHC) |
| Number of Steps | 6[10] | 3[10] |
| Atom Economy | ~40%[10] | ~77% (approaching 100% with byproduct recovery)[10] |
| Catalyst | Stoichiometric AlCl₃ (generates waste)[10] | Catalytic and recyclable HF, Raney Ni/Pd, Pd[10] |
| Waste Generation | Substantial inorganic salt waste[10] | Minimal, with acetic acid as a recoverable byproduct[10] |
| Overall Yield | Lower | Significantly higher |
Conclusion: The Advantages of a Greener Approach
The case studies of Sertraline and Ibuprofen clearly demonstrate the significant advantages of applying green chemistry principles to pharmaceutical synthesis. The benefits extend across multiple domains:
-
Environmental: Drastic reduction in hazardous waste and solvent use minimizes the environmental footprint of drug manufacturing.
-
Economic: Increased atom economy, higher yields, and the use of recyclable catalysts lead to more cost-effective processes. Fewer synthetic steps also translate to reduced energy consumption and faster production times.
-
Safety: The elimination of hazardous reagents and solvents enhances worker safety and reduces the risk of chemical accidents.
For researchers and drug development professionals, embracing green chemistry is not merely an ethical consideration but a strategic imperative. By designing syntheses with the 12 principles in mind, the pharmaceutical industry can continue to deliver life-saving medicines while safeguarding the health of our planet. The adoption of these greener approaches fosters innovation, improves efficiency, and ultimately contributes to a more sustainable future for pharmaceutical manufacturing.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace at KOASAS: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [koasas.kaist.ac.kr]
- 5. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]
- 6. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 14. Ibuprofen - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Acetylbiphenyl: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-Acetylbiphenyl (CAS No. 3112-01-4), a compound used in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Chemical and Physical Properties Overview
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 3112-01-4 |
| Molecular Formula | C14H12O |
| Molecular Weight | 196.24 g/mol |
| Appearance | Solid |
| Boiling Point | 137-138°C/1 Torr |
| Melting Point | 36°C |
| Storage Class | 11 - Combustible Solids |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment to minimize exposure risk.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat or other protective clothing.
III. Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any laboratory chemical, must be carried out in a manner that is safe, environmentally responsible, and compliant with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Unused or waste this compound should be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Collect waste this compound in a designated, compatible, and properly sealed container. The container should be in good condition and not leak.
-
Ensure the container is clearly labeled with the chemical name and associated hazards.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Disposal Vendor:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures and approved vendors for this purpose.
-
Provide the vendor with a complete and accurate waste profile, including the Safety Data Sheet (SDS) for this compound.
-
-
Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1]
-
IV. Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the disposal of a laboratory chemical such as this compound.
References
Personal protective equipment for handling 3-Acetylbiphenyl
This guide provides immediate and essential safety and logistical information for the handling and disposal of 3-Acetylbiphenyl, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data
This compound is a solid, off-white to light yellow powder or crystalline substance.[1] While specific quantitative exposure limits have not been established, it is considered an irritant to the skin, eyes, and respiratory system.[2][3] All handling should be performed with the assumption of these potential hazards.
| Property | Data | Source |
| Physical State | Solid (Powder/Crystal) | |
| Appearance | White to Light yellow | |
| Primary Hazards | Skin, eye, and respiratory irritant | [2][3] |
| Incompatibilities | Strong oxidizing agents | [1][3][4] |
| Melting Point | 118 - 123 °C (for 4-isomer) | [1][4] |
| Boiling Point | 325 - 327 °C (for 4-isomer) | [1][4] |
| Solubility | Insoluble in water | [3] |
| Hazardous Decomposition | Irritating gases and vapors upon thermal decomposition | [1] |
Operational Plan: From Receipt to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][5]
-
Keep the container tightly closed when not in use.[1]
2. Handling and Personal Protective Equipment (PPE):
All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[5] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[2][6][7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[2][6][7][8][9][10]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to protect against spills and contamination.[2][6][7][10]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[1][2]
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1][2]
-
Place the swept material into a suitable, clearly labeled, and sealed container for disposal.[1][2]
4. Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a non-halogenated organic solid waste.
-
Waste Collection:
-
Solid Waste: Place pure this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container.[2]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or paper towels, must also be placed in the designated hazardous waste container.[2]
-
-
Container Management:
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company, adhering to all local, regional, and national regulations.[2][11][12][13] Never dispose of this compound down the drain.[11]
Experimental Workflow: Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Acetylbiphenyl, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Acetylbiphenyl Cas 92-91-1 [hylandachemical.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. safety.nmsu.edu [safety.nmsu.edu]
- 11. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 12. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
